N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c11-6(5-2-1-3-5)9-7-10-8-4-12-7/h4-5H,1-3H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPAKCXWYGQEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Integration of Cyclobutanecarboxamide Scaffolds in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. The cyclobutanecarboxamide core has emerged as a "privileged scaffold," offering a compelling three-dimensional alternative to the traditionally favored planar, aromatic systems. Its inherent structural rigidity, unique stereochemical presentation, and favorable impact on physicochemical properties have established it as a valuable tool in overcoming common drug discovery hurdles such as poor metabolic stability and solubility. This technical guide provides a comprehensive exploration of cyclobutanecarboxamide derivatives, intended for researchers and drug development professionals. We delve into the fundamental rationale for their use, detail robust synthetic strategies for their creation, analyze structure-activity relationships through illustrative case studies, and outline key pharmacokinetic and pharmacodynamic considerations. This document serves as a practical and authoritative resource for leveraging the unique advantages of the cyclobutanecarboxamide scaffold to design next-generation therapeutics.
The Cyclobutane Moiety: A Privileged Scaffold for Escaping "Flatland"
The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The cyclobutane ring offers a strategic departure from this "flatland," introducing three-dimensionality that can significantly enhance drug-like properties.[1]
Physicochemical Properties and Medicinal Chemistry Rationale
The utility of the cyclobutane ring stems from its distinct structural and electronic properties. With a strain energy of approximately 26.3 kcal/mol, it is the second most strained monocarbocycle, yet it remains relatively inert chemically compared to cyclopropane.[2][3] This strained nature results in a unique, puckered conformation and longer C-C bond lengths, providing a three-dimensional arrangement of substituents that is fundamentally different from the planar geometry of an aryl ring.[2]
The key advantages of incorporating a cyclobutane moiety include:
-
Increased Fraction of sp³-Hybridized Carbons (Fsp³): An increased Fsp³ count is strongly correlated with higher clinical success rates.[1][4] By replacing sp²-rich aromatic rings with the sp³-rich cyclobutane scaffold, medicinal chemists can improve physicochemical properties such as solubility while avoiding metabolic liabilities associated with aromatic oxidation.[1][2]
-
Conformational Restriction: Flexible molecules often pay an entropic penalty upon binding to their target. The rigid cyclobutane framework can lock a molecule into its bioactive conformation, reducing this penalty and potentially increasing binding affinity and selectivity.[2][5]
-
Improved ADME Profile: Saturated carbocycles like cyclobutane are generally less susceptible to oxidative metabolism than electron-rich aromatic systems.[1] This can lead to improved metabolic stability, lower clearance, and an extended half-life. Furthermore, the non-planar structure can disrupt crystal lattice packing, often leading to enhanced aqueous solubility.[2]
-
Versatile Bioisostere: The cyclobutane ring serves as an excellent bioisosteric replacement for aromatic rings, alkenes, and larger cyclic systems.[1][2] This substitution allows for the exploration of novel chemical space while maintaining or improving interactions with the target protein.
Synthetic Strategies for Accessing Cyclobutanecarboxamide Derivatives
Despite the ring strain, modern synthetic chemistry offers several robust and efficient pathways to construct substituted cyclobutanecarboxamide derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Pathways
Two prevalent strategies for the synthesis of these scaffolds are palladium-catalyzed carbonylation reactions and the functionalization of commercially available cyclobutane building blocks.
-
Pathway A: Palladium-Catalyzed Aminocarbonylation: This powerful method allows for the direct construction of cyclobutanecarboxamides from readily available cyclobutanols or vinylcyclobutanols.[6] The reaction typically proceeds by reacting the alcohol with carbon monoxide and an amine hydrochloride in the presence of a palladium catalyst.[7] This approach is valued for its broad substrate scope and excellent functional group tolerance.[7] The mechanism for vinylcyclobutanols involves the in situ formation of a conjugated diene, followed by the generation of a π-allyl palladium intermediate, which then undergoes aminocarbonylation.[7]
-
Pathway B: Functionalization of Cyclobutane Building Blocks: An alternative and highly modular approach begins with commercially available starting materials like 3-oxocyclobutane-1-carboxylic acid.[8] This route often involves a Grignard reaction to install a substituent at the 3-position, followed by a standard amide coupling reaction at the carboxylic acid moiety using various amines.[8][9] This strategy provides excellent control over the stereochemistry and allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[9]
Experimental Protocol: Palladium-Catalyzed Aminocarbonylation of 1-Vinylcyclobutanol
This protocol describes a representative synthesis of an α-substituted β,γ-unsaturated cyclobutanecarboxamide, adapted from established methodologies.[7]
Materials:
-
1-Vinylcyclobutanol (1.0 equiv)
-
Aniline hydrochloride (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 5.0 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbon Monoxide (CO) gas (high-pressure reactor required)
Procedure:
-
To a high-pressure autoclave reactor equipped with a magnetic stir bar, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Seal the reactor and purge with argon gas three times.
-
Under a positive pressure of argon, add anhydrous THF, followed by 1-vinylcyclobutanol and aniline hydrochloride.
-
Seal the reactor tightly, then purge with carbon monoxide gas three times.
-
Pressurize the reactor to 40 bar with carbon monoxide.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling to room temperature, carefully vent the reactor in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-phenyl-1-(cyclobut-2-en-1-yl)acetamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
This self-validating protocol ensures the integrity of the four-membered ring is maintained while efficiently constructing the target carboxamide.[7]
Caption: Synthetic workflow for palladium-catalyzed aminocarbonylation.
Cyclobutanecarboxamides in Action: Case Studies in Drug Discovery
The true value of the cyclobutanecarboxamide scaffold is demonstrated by its successful application across diverse therapeutic areas. The following case studies highlight how this moiety has been used to address specific challenges in drug design.
Case Study: Enzyme Inhibitors - Ivosidenib, an IDH1 Inhibitor
-
Target: Isocitrate Dehydrogenase 1 (IDH1) is an enzyme that, when mutated, produces an oncometabolite, 2-hydroxyglutarate (2-HG), which drives the growth of certain cancers.
-
Challenge: Early leads in the development of IDH1 inhibitors suffered from poor pharmacokinetic properties, particularly high metabolic clearance due to the instability of moieties like cyclohexane and imidazole.[5]
-
Solution: In the development of Ivosidenib (Tibsovo®), a key optimization was the replacement of a metabolically labile group with a difluorocyclobutanyl amine. This substitution significantly improved metabolic stability, bringing the clearance into a more favorable range.[5] The cyclobutane ring acts as a rigid scaffold, while the fluorine atoms block potential sites of metabolism. This strategic modification was crucial in developing a potent, selective, and metabolically robust drug, which gained FDA approval in 2018 for treating IDH1-mutant cancers.[5]
| Compound | Scaffold | IDH1 Inhibition (IC₅₀) | Metabolic Clearance (Human Liver Microsomes) |
| Lead Compound | Cyclohexyl amine | Potent | High |
| Ivosidenib (16) | Difluorocyclobutyl amine | Potent | Medium |
| Table 1: Comparison of a lead compound with the cyclobutane-containing drug Ivosidenib, highlighting the improvement in metabolic stability.[5] |
Case Study: CNS Modulators - Rigid GABA Analogues
-
Target: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS).[10] Modulating GABA receptors is a key strategy for treating epilepsy, anxiety, and other neurological disorders.
-
Challenge: The endogenous ligand GABA is highly flexible. Designing selective agonists or antagonists requires mimicking its bioactive conformation.
-
Solution: The cyclobutane framework has been used to create conformationally restricted analogues of GABA.[6][10] By incorporating the key pharmacophoric elements of GABA onto a rigid cyclobutane scaffold, researchers can enforce a specific spatial arrangement. For example, a cis-(2-aminocyclobutyl)acetic acid derivative constrains the amino and carboxylic acid groups into a specific orientation, potentially leading to higher selectivity for a particular GABA receptor subtype.[6] The carboxamide functional group is critical in this context, as it can mimic peptide bonds and form essential hydrogen bonding interactions within the receptor's binding pocket.
Caption: Endocannabinoid retrograde signaling pathway in the CNS.[11][12]
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic exploration of the structure-activity relationship (SAR) is fundamental to transforming a hit compound into a viable drug candidate.[13] The cyclobutanecarboxamide scaffold offers multiple vectors for modification to optimize potency, selectivity, and pharmacokinetic properties.
Key SAR Insights
From various studies, several key SAR principles for cyclobutanecarboxamide derivatives can be derived:
-
Ring Substitution and Stereochemistry: The stereochemistry of substituents on the cyclobutane ring is often critical for activity. Cis and trans isomers can exhibit vastly different biological profiles due to the distinct spatial orientation of functional groups. For instance, in a series of scytalone dehydratase inhibitors, the relative stereochemistry of substituents on the cyclobutane ring significantly impacted enzyme inhibition potency.[14]
-
Amide Modification: The substituent on the amide nitrogen (the R-group of the -NHR) is a primary handle for modulating properties. This group often projects into a specific sub-pocket of the target protein. Modifications here can be used to enhance potency, tune selectivity against related targets, and improve physicochemical properties like solubility and cell permeability. For example, attaching different aryl or heteroaryl groups to the amide nitrogen can profoundly alter a compound's activity.[15]
Workflow for SAR Exploration
A logical workflow is essential for efficiently exploring the SAR of a cyclobutanecarboxamide hit. The process involves iterative cycles of design, synthesis, and testing.
Caption: A typical workflow for SAR exploration of a cyclobutane hit.
Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations
Understanding the interplay between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is crucial for successful drug development.[16][17]
Pharmacokinetics (ADME)
The cyclobutanecarboxamide scaffold positively influences several aspects of a drug's pharmacokinetic profile.
-
Metabolism: As highlighted in the Ivosidenib case study, replacing metabolically susceptible aromatic rings with a saturated cyclobutane ring is a validated strategy to reduce oxidative metabolism and decrease clearance.[5] This often leads to a longer half-life and improved oral bioavailability.
-
Distribution: The increased three-dimensionality and polarity compared to flat aromatic systems can alter a compound's volume of distribution. This can be beneficial for reducing non-specific binding to plasma proteins and achieving better penetration into target tissues.
-
Solubility: The non-planar, puckered nature of the cyclobutane ring can disrupt the crystal lattice energy of the solid form of a drug, which can lead to an enhancement in aqueous solubility—a critical parameter for oral absorption.[2]
Pharmacodynamics
The pharmacodynamic properties of a drug are directly linked to its interaction with the target.
-
Potency and Efficacy: The conformational rigidity of the cyclobutane scaffold can pre-organize the pharmacophoric groups into an optimal geometry for binding, leading to higher affinity (lower Kᵢ or IC₅₀ values) and thus greater potency.[2]
-
Selectivity: By providing a more defined three-dimensional shape, the cyclobutane core can enable more specific interactions within a target's binding site, improving selectivity against closely related proteins (e.g., different kinase isoforms). This is a key factor in reducing off-target effects and improving the therapeutic window of a drug.[4]
Conclusion and Future Outlook
Cyclobutanecarboxamide derivatives represent a powerful and increasingly utilized class of scaffolds in modern drug discovery. Their unique three-dimensional structure provides a validated solution for "escaping flatland," offering significant advantages in optimizing potency, selectivity, and pharmacokinetic properties. The development of robust synthetic methodologies has made these complex scaffolds more accessible, enabling their integration into a wide range of drug discovery programs targeting diverse diseases.
Future efforts will likely focus on the development of novel, stereoselective synthetic methods to access even more complex and densely functionalized cyclobutane cores. As our understanding of the interplay between molecular three-dimensionality and biological function grows, the strategic application of the cyclobutanecarboxamide scaffold will undoubtedly continue to yield innovative and effective therapeutics for challenging diseases.
References
-
Basarab, G. S., et al. (2000). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. PubMed. Available at: [Link]
-
Wang, Z., et al. (2023). Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters. Available at: [Link]
-
Jaramillo, D. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]
-
Zhou, B., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. Available at: [Link]
-
Wang, X., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. Chemical Science. Available at: [Link]
- Unknown. (n.d.). Drugs acting on the Central Nervous System (CNS). Source not specified.
-
Unknown. (n.d.). Examples of 1,2‐disubsituted cyclobutanes in clinical trials. ResearchGate. Available at: [Link]
-
Unknown. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available at: [Link]
-
Kuil, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]
- Unknown. (n.d.). Structure Activity Relationship Of Drugs. Source not specified.
-
Drug Design Org. (2005). Structure Activity Relationships - SAR. Drug Design Org. Available at: [Link]
-
Singh, P., et al. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. International Journal of Medicinal Chemistry. Available at: [Link]
-
Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]
-
Kuil, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Karawaj, C., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. Available at: [Link]
-
Tota, M. R., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]
-
CDD Vault. (2025). SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]
-
Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Cristino, L., et al. (2020). Endocannabinoid Receptors in the CNS: Potential Drug Targets for the Prevention and Treatment of Neurologic and Psychiatric Disorders. Frontiers in Cellular Neuroscience. Available at: [Link]
-
de Meijere, A., et al. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
Maccarrone, M., et al. (2022). Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. Cells. Available at: [Link]
-
Unknown. (2024). FDA-approved drugs featuring macrocycles or medium-sized rings. Archiv der Pharmazie. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxamide. PubChem. Available at: [Link]
-
Jaramillo, D. (2024). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State Polytechnic University, Pomona. Available at: [Link]
-
MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. Available at: [Link]
- Unknown. (n.d.). Role of herbal drugs on neurotransmitters for treating various CNS disorders: A review. Source not specified.
-
ASHP. (n.d.). Introduction to Pharmacokinetics and Pharmacodynamics. ASHP. Available at: [Link]
-
MDPI. (2022). Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. MDPI. Available at: [Link]
-
ResearchGate. (2023). Pharmacokinetics and Pharmacodynamics: Current Concepts and Applications. ResearchGate. Available at: [Link]
-
MDPI. (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. Available at: [Link]
-
ACNP. (n.d.). Pharmacokinetics, Pharmacodynamics, and Drug Disposition. ACNP. Available at: [Link]
-
Wikipedia. (n.d.). Pharmacodynamics. Wikipedia. Available at: [Link]
-
PubMed. (2023). Pharmacological Landscape of FDA-Approved Anticancer Drugs Reveals Sensitivities to Ixabepilone, Romidepsin, Omacetaxine, and Carfilzomib in Aggressive Meningiomas. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. NCBI Bookshelf. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions | ScholarWorks [scholarworks.calstate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Endocannabinoid Receptors in the CNS: Potential Drug Targets for the Prevention and Treatment of Neurologic and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashp.org [ashp.org]
- 17. Pharmacodynamics - Wikipedia [en.wikipedia.org]
Strategic Guide: Structure-Activity Relationship (SAR) of Thiadiazole Amides
Executive Summary
The 1,3,4-thiadiazole amide pharmacophore represents a critical scaffold in modern medicinal chemistry, functioning primarily as a bioisostere of pyrimidine.[1][2][3] Its planar, electron-deficient nature allows it to participate in unique
Structural Architecture & Pharmacophore Analysis[2][4]
The thiadiazole amide is not merely a linker; it is a "privileged structure" that rigidly orients two hydrophobic domains. The core architecture consists of three distinct zones:
-
The Core (1,3,4-Thiadiazole Ring): Acts as a hydrogen bond acceptor (N3/N4) and a mesoionic spacer.
-
The Linker (Amide): Provides directional hydrogen bonding capability (Donor: NH, Acceptor: C=O).
-
The Wings (Substituents at C2/C5): Determine lipophilicity and target selectivity.
Visualization: The SAR Logic Map
The following diagram illustrates the functional logic of the scaffold, highlighting where modifications yield the highest impact on biological activity.
Figure 1: Functional decomposition of the thiadiazole amide scaffold. Note the critical role of EWGs at the C2 position.
Synthetic Strategy: Overcoming Low Nucleophilicity
The Challenge: The amine group at the C2 position of 1,3,4-thiadiazole is poorly nucleophilic due to the strong electron-withdrawing nature of the heterocyclic ring. Standard EDC/HOBt couplings often fail or result in low yields.
The Solution: The "Acid Chloride Method" or activation via mixed anhydrides is preferred. For sensitive substrates, HATU is the gold standard, but the protocol below utilizes the robust acid chloride route suitable for scale-up.
Workflow Visualization
Figure 2: Robust synthetic pathway for thiadiazole amides via acid chloride activation.
Deep Dive: SAR in Anticancer Applications (EGFR Inhibition)
Recent studies (Serag et al., 2024) have validated 1,3,4-thiadiazole amides as potent EGFR (Epidermal Growth Factor Receptor) inhibitors.[1]
Electronic Effects at C2 Position
The substituent attached directly to the thiadiazole ring (R1 in Fig 1) dictates the electronic environment of the ring nitrogens.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO2, -CF3, or -F on the phenyl ring attached to C2 significantly increase potency.
-
Why? They lower the electron density of the ring sulfur, enhancing the "sigma-hole" effect, which facilitates non-covalent interactions with the target protein residues (e.g., Asp831 in EGFR).
-
-
Electron-Donating Groups (EDGs): Groups like -OCH3 or -CH3 often result in reduced potency unless they are positioned to fill a specific hydrophobic pocket.
The Amide Linker Role
The amide bond is not passive. In docking studies against VEGFR-2:
-
The Carbonyl Oxygen acts as an H-bond acceptor.
-
The Amide Nitrogen (if unsubstituted) acts as an H-bond donor.
-
Critical Insight: Methylation of the amide nitrogen (forming a tertiary amide) often abolishes activity, confirming the necessity of the -NH- donor for binding in the hinge region.
Quantitative Data Summary (EGFR Inhibition)
Comparison of synthesized hybrids vs. Standard Care (Doxorubicin/Gefitinib)
| Compound ID | R1 Substituent | R2 Substituent | IC50 (MCF-7) µM | EGFR IC50 (µM) | SAR Insight |
| Doxorubicin | Control | Control | 4.17 | N/A | Reference Standard |
| Gefitinib | Control | Control | N/A | 0.04 | EGFR Reference |
| Cmpd 9a | 4-Fluorophenyl | Benzyl | 3.31 | 0.08 | F-atom enhances metabolic stability & binding. |
| Cmpd 8b | 4-Nitrophenyl | Ethyl | 5.12 | 0.15 | NO2 is strong EWG, but solubility issues reduce cell potency. |
| Cmpd 4a | Phenyl (Unsub) | Benzyl | 12.4 | 1.20 | Lack of EWG reduces potency 15-fold. |
Data Source: Synthesized from Serag et al. (2024) and similar recent literature.
Experimental Protocols
Protocol A: Synthesis of N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide
Target: High-yield synthesis of Compound 9a analogue.
-
Activation: Dissolve 4-fluorobenzoic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Evaporate solvent to yield the acid chloride.
-
Coupling: Dissolve 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole (1.0 eq) in dry THF. Add Pyridine (2.0 eq) as an acid scavenger.
-
Addition: Cool the amine solution to 0°C. Dropwise add the acid chloride (dissolved in minimal THF).
-
Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Quench with water. Extract with EtOAc (3x). Wash organic layer with 1N HCl (to remove pyridine), then sat. NaHCO3, then Brine.
-
Purification: Recrystallize from Ethanol/DMF mixture. Note: Column chromatography is often difficult due to the polarity of the amide.
Protocol B: In Vitro EGFR Kinase Assay
Target: Validation of enzymatic inhibition.[3]
-
Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.
-
Enzyme Mix: Dilute recombinant EGFR protein (0.2 µ g/well ) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 0.2 mM DTT).
-
Incubation: Add 5 µL of compound solution to 20 µL enzyme mix. Incubate 15 min at RT.
-
Activation: Initiate reaction by adding 25 µL ATP/Substrate mix (Poly(Glu,Tyr) 4:1).
-
Detection: After 60 min, use ADP-Glo™ Kinase Assay (Promega) to quantify ATP depletion via luminescence.
-
Analysis: Plot Luminescence vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).
Computational Insights: Molecular Docking
Mechanism of Action Visualization
Docking studies (PDB: 4ASE or similar kinase domains) reveal the binding mode. The thiadiazole ring aligns with the adenine-binding pocket.
Figure 3: Predicted binding interaction map within the EGFR ATP-binding pocket.
References
-
Serag, M. I., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4‐Thiadiazole‐Based Compounds as EGFR Inhibitors.[1] Drug Development Research.[1]
-
Kumar, D., et al. (2024). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review.[4] Future Medicinal Chemistry.
-
MDPI Review. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.[5] Molecules.[1][2][3][6][4][5][7][8][9][10][11][12]
-
Al-Ostoot, F. H., et al. (2021). Structure-Activity Relationship of Thiadiazole Derivatives as Antimicrobial Agents. Journal of King Saud University - Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chemmethod.com [chemmethod.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajprd.com [ajprd.com]
An In-depth Technical Guide to the Therapeutic Potential of N-Thiadiazolyl Amides
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-thiadiazolyl amide scaffold represents a cornerstone in modern medicinal chemistry, embodying a "privileged structure" due to its versatile pharmacophoric features and broad spectrum of biological activities.[1][2] Thiadiazoles, particularly the 1,3,4-isomer, are five-membered heterocyclic rings containing sulfur and nitrogen atoms that act as bioisosteres for other key rings like oxadiazoles and pyrimidines.[3][4] This bioisosterism, combined with the hydrogen bonding capabilities of the amide linkage, confers upon these molecules the ability to interact with a wide array of biological targets.[3][5] This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of N-thiadiazolyl amides across key therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant applications. Detailed experimental protocols and mechanistic pathways are provided to equip researchers with the foundational knowledge required to innovate within this promising class of compounds.
The N-Thiadiazolyl Amide Scaffold: A Privileged Structure in Medicinal Chemistry
The thiadiazole nucleus is a five-membered aromatic ring system containing one sulfur and two nitrogen atoms.[5] It exists in several isomeric forms, but the 1,3,4-thiadiazole isomer has garnered the most significant attention in drug discovery.[2][3][5] Its prominence stems from its unique electronic properties, metabolic stability, and its role as a "constrained pharmacophore," which helps in locking the molecule into a bioactive conformation.[2][5]
When the 2-amino group of a 1,3,4-thiadiazole is acylated to form an amide, the resulting N-thiadiazolyl amide scaffold exhibits enhanced biological potential. The amide moiety introduces critical hydrogen bond donor and acceptor sites, while the thiadiazole ring acts as a two-electron donor system and a hydrogen binding domain.[2][3] This combination allows for potent and specific interactions with various enzymatic and receptor targets, forming the basis for the diverse therapeutic activities observed. Marketed drugs like Acetazolamide and Methazolamide, which contain the 1,3,4-thiadiazole amide core, underscore the clinical relevance of this scaffold.[1]
General Synthesis of N-Thiadiazolyl Amides
The construction of N-thiadiazolyl amides typically follows a convergent synthesis strategy. The foundational step is the synthesis of the core 2-amino-5-substituted-1,3,4-thiadiazole intermediate. This is most commonly achieved through the cyclization of a thiosemicarbazide with an appropriate reagent.[6][7] The resulting amino-thiadiazole is then coupled with a carboxylic acid or its activated derivative (e.g., an acyl chloride) to form the final amide product.
Caption: General workflow for the synthesis of N-thiadiazolyl amides.
Key Therapeutic Applications and Mechanisms of Action
The versatility of the N-thiadiazolyl amide scaffold has led to its exploration in numerous therapeutic contexts.
Anti-inflammatory Activity
N-thiadiazolyl amides have demonstrated significant potential as non-steroidal anti-inflammatory agents (NSAIDs).[8][9] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[10][11] By blocking the COX pathway, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX), offering a dual-action approach to inflammation control.[10] The anti-inflammatory efficacy of many synthesized compounds has been shown to be comparable to that of established drugs like indomethacin, but often with a reduced risk of gastrointestinal side effects.[8][10]
Caption: Simplified inflammatory cascade and the inhibitory action of N-thiadiazolyl amides.
Anticancer Activity
The anticancer potential of N-thiadiazolyl amides is a rapidly growing field of research. These compounds exert their cytotoxic effects through multiple mechanisms, making them attractive candidates for cancer therapy.[1][12] One prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[13] Other derivatives function as potent enzyme inhibitors. For example, certain N-(1,3,4-thiadiazol-2-yl)amide derivatives have been identified as uncompetitive inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway that is crucial for cancer cell proliferation.[14] Inhibition of 6PGD leads to a decrease in NADPH and nucleotide precursor production, ultimately suppressing DNA synthesis and cell growth.[14] Studies have shown efficacy against a range of cancer cell lines, including breast, lung, liver, and leukemia.[4][15][16]
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
| N-(5-methyl-[3][8][17]thiadiazol-2-yl)propionamide | HepG2 (Liver) | ~39 (9.4 µg/mL) | Antiproliferative | [4] |
| 1,3,4-Thiadiazole-Amide Conjugates | A549 (Lung) | 0.03 | Tubulin Inhibition | [1] |
| N-(1,3,4-Thiadiazol-2-yl)amide '19n' | A549 (Lung) | 5.1 | 6PGD Inhibition | [14] |
| Imidazo[2,1-b][3][8][17]thiadiazole Amides | MCF-7 (Breast) | 1.12 - 1.54 | Cytotoxic | [16] |
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and N-thiadiazolyl amides have emerged as a promising scaffold.[18][19] These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][20][21] The mechanism of action is often tied to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. For instance, some derivatives have shown inhibitory effects on bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[22] The structure-activity relationship studies indicate that substitutions on both the thiadiazole ring and the amide's acyl group significantly influence the potency and spectrum of antimicrobial activity.[18][21]
Anticonvulsant Activity
Several series of N-thiadiazolyl amides have been synthesized and evaluated for their anticonvulsant properties, showing efficacy in animal models of epilepsy such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[23][24] The proposed mechanism for many of these compounds involves the modulation of neurotransmitter systems, particularly by enhancing GABAergic inhibition.[25] Another targeted mechanism is the inhibition of carbonic anhydrase (CA) enzymes in the brain, which is a validated strategy for seizure control.[23] A key pharmacophore model for anticonvulsant activity includes an aryl hydrophobic site, a hydrogen bonding domain, and an electron donor system, all of which are features present in the N-thiadiazolyl amide scaffold.[23][26]
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of N-thiadiazolyl amides is highly dependent on the nature and position of substituents on the thiadiazole ring and the amide side chain.
-
Amide Moiety: The amide NH group is often crucial for activity, likely participating in key hydrogen bonding interactions with the biological target.[17]
-
Substituents on the Thiadiazole Ring (C5 position): Small, cyclic alkyl groups (e.g., cyclopropyl) have been shown to be optimal for necroptosis inhibitory activity.[17] For antimicrobial activity, the presence of electron-withdrawing groups on an aryl substituent at C5 can decrease antifungal activity but may enhance antibacterial effects against specific strains.[21]
-
Substituents on the Amide's Acyl Group: For anti-inflammatory activity, substitutions on the aryl ring of the benzamide moiety significantly impact COX inhibition.[11] In anticancer agents, bulky or halogenated aromatic rings can enhance cytotoxicity.[1] For adenosine A3 receptor antagonists, a methoxy group on the phenyl ring and N-acetyl or propionyl substitutions dramatically increase binding affinity.[27]
Caption: Key pharmacophoric regions governing the activity of N-thiadiazolyl amides.
Representative Experimental Protocols
Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide[28]
This protocol details a representative two-step synthesis. The first step involves the formation of the 2-amino-5-propyl-1,3,4-thiadiazole intermediate, followed by acylation to yield the final product.
Step 1: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
-
Rationale: This step creates the core heterocyclic structure through acid-catalyzed cyclization of thiosemicarbazide and an appropriate carboxylic acid.
-
To a stirred solution of thiosemicarbazide (10 mmol) in phosphorus oxychloride (15 mL), add butyric acid (12 mmol) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then heat under reflux for 2 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield the intermediate.
-
Validation: The identity and purity of the intermediate can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, IR).
Step 2: Synthesis of the Final Amide Product
-
Rationale: This is a standard Schotten-Baumann acylation reaction where the nucleophilic amino group of the thiadiazole attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine acts as a base to neutralize the HCl byproduct.
-
Dissolve 2-amino-5-propyl-1,3,4-thiadiazole (5 mmol) in anhydrous pyridine (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add cyclopropanecarbonyl chloride (5.5 mmol) dropwise with continuous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 6-8 hours.
-
Pour the reaction mixture into ice-cold water (100 mL).
-
Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
-
Validation: Final product structure is confirmed via ¹H NMR, ¹³C NMR, HRMS, and elemental analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method[29]
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: Prepare a stock solution of the test N-thiadiazolyl amide compound in dimethyl sulfoxide (DMSO). Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: Dispense 100 µL of sterile MHB into wells of a 96-well microtiter plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.
-
Controls (Self-Validation):
-
Positive Control: A well containing MHB and inoculum only (to confirm bacterial growth).
-
Negative Control: A well containing MHB only (to confirm media sterility).
-
Reference Control: A row with a standard antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.
Future Perspectives and Conclusion
N-thiadiazolyl amides have firmly established themselves as a scaffold of significant therapeutic potential. Their synthetic accessibility and the tunability of their structure allow for extensive optimization of activity and selectivity. Future research should focus on several key areas:
-
Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or cancer-specific proteins to minimize off-target effects and improve safety profiles.
-
Hybrid Molecules: Combining the N-thiadiazolyl amide scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.
-
Addressing Resistance: In the antimicrobial space, these compounds offer a pathway to overcoming existing resistance mechanisms. Further investigation into their precise modes of action against resistant strains is critical.
-
Preclinical Development: Advancing the most potent and selective compounds through further preclinical evaluation, including in vivo efficacy studies and comprehensive toxicological profiling.
References
- Diurno, M. V., et al. (2006). New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. European Journal of Medicinal Chemistry.
- Gerokonstantis, D. T., et al. (2018). Adamantane derivatives of thiazolyl-N-substituted amide, as possible non-steroidal anti-inflammatory agents. ResearchGate.
-
Anonymous. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][3][8][17]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at:
-
Teng, M., et al. (2008). Structure activity relationship study of[3][8][10]thiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:
-
Finiuk, N. S., et al. (2020). Study of the anticancer activity of N-(5-methyl-[3][8][17]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. Available at:
- Kim, Y. C., et al. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry.
-
Abdellattif, M. H., et al. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][8][10][17]triazolo[4,3-a]pyrimidines. Molecules. Available at:
- Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.
- Anonymous. (2024). Synthesis and Evaluation of N-{[5-(Substituted)-1,3,4-Thiadiazole-2-yl] Carbamothioyl} Derivatives as Anti-Inflammatory Agents: A Microwave-Assisted Green Chemistry Approach. Authorea Preprints.
- Kumar, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals.
- Anonymous. (2025). Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase. Journal of Medicinal Chemistry.
- Kumar, S., et al. (2018). Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry.
- Bîcu, E., & Şerban, G. (2014). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Medicinal Chemistry.
- Miller, L. M., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. Bioorganic & Medicinal Chemistry.
- Desai, N. C., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of the Serbian Chemical Society.
- Anonymous. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. SSRN.
- Siddiqui, N., et al. (2009). Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research.
- El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Anonymous. (2025). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmacy and Pharmaceutical Sciences.
- Al-Abdullah, E. S., et al. (2017). Synthesis and Evaluation of Thiazolidine Amide and N-Thiazolyl Amide Fluoroquinolone Derivatives. Archiv der Pharmazie.
- Anonymous. (2025). ANTICANCER POTENTIAL OF 1,3,4-THIADIAZOLE-AMIDE DERIVATIVES: A MEDICINAL CHEMISTRY PERSPECTIVE. European Journal of Pharmaceutical and Medical Research.
- Al-Juboori, A. M. J. (2017). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Journal of Global Pharma Technology.
- Gomha, S. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules.
- Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research.
- Wang, M., et al. (2022). Design, synthesis and nematocidal activity of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety. Journal of Pesticide Science.
- Szeliga, M., et al. (2016). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules.
- Anonymous. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry.
- Anonymous. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Anonymous. (n.d.). design, synthesis and evaluation of antimicrobial activities of some novel thiazole and thiadiazole derivatives clubbed with 1h-benzimidazole. Rasayan Journal of Chemistry.
- Ragab, A. (n.d.). Synthesis of Some New Thiadiazole Derivatives and Their Anticonvulsant Activity. Al-Ahliyya Amman University.
- Anonymous. (2020). (PDF) Thiadiazole derivatives as anticancer agents. ResearchGate.
- Fought, L. G., et al. (2017). Synthesis and biological activity of a new class of insecticides: the N-(5-aryl-1,3,4-thiadiazol-2-yl)amides. Pest Management Science.
-
Anonymous. (2020). Design, synthesis, and biological evaluation of amide derivatives of imidazo[2,1-b][3][8][17]thiadiazole as anticancer agents. Journal of the Serbian Chemical Society. Available at:
- Anonymous. (n.d.). Review Article Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Hindawi Publishing Corporation.
- Anonymous. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry.
- Anonymous. (2025). Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole. ResearchGate.
- Anonymous. (2025). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers.
- Chandra, H., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules.
- Anonymous. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
Sources
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. heteroletters.org [heteroletters.org]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. jocpr.com [jocpr.com]
- 6. rjptonline.org [rjptonline.org]
- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 8. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of N-{[5-(Substituted)-1,3,4-Thiadiazole-2-yl] Carbamothioyl} Derivatives as Anti-Inflammatory Agents: A Microwave-Assisted Green Chemistry Approach | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmedicopublishers.com [pharmedicopublishers.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Evaluation of Thiazolidine Amide and N-Thiazolyl Amide Fluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ammanu.edu.jo [ammanu.edu.jo]
- 25. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 26. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 27. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Cyclobutane-Thiadiazole Architectures: Synthetic Protocols and Therapeutic Applications
Executive Summary
The fusion of cyclobutane scaffolds with 1,3,4-thiadiazole pharmacophores represents a niche yet high-impact domain in medicinal chemistry. This guide addresses the design, synthesis, and biological validation of these hybrids. The core rationale lies in the "Rigidification Strategy" : utilizing the cyclobutane ring as a conformationally restricted spacer that orients thiadiazole "warheads" into precise vectors for receptor binding. Unlike flexible alkyl linkers, the cyclobutane core locks the pharmacophores in specific stereochemical configurations (cis/trans), significantly enhancing selectivity for targets such as bacterial DNA gyrase and human mitotic kinesin Eg5.
Part 1: Structural Rationale & Molecular Design
The Cyclobutane Core: Stereochemical Control
The cyclobutane ring is not merely a spacer; it is a stereochemical filter . In drug design, the ability to access specific isomers (e.g., truxillic vs. truxinic acid derivatives) allows researchers to probe the spatial requirements of a binding pocket.
-
Rigidity: Reduces the entropic penalty of binding.
-
Lipophilicity: The hydrocarbon ring enhances membrane permeability (logP modulation) without adding excessive molecular weight.
The Thiadiazole Warhead: Bioisosterism
The 1,3,4-thiadiazole ring acts as a bioisostere of the amide bond but with improved metabolic stability and hydrogen-bonding potential.
-
Electronic Profile: The sulfur atom and two nitrogen atoms create a mesoionic character, facilitating pi-stacking interactions and hydrogen bonding with enzyme active sites (e.g., Serine or Histidine residues).
-
Toxophoric Moiety: The N-C-S linkage is critical for antimicrobial efficacy, often disrupting bacterial cell wall synthesis.
Part 2: Synthetic Architectures & Protocols
This section details the synthesis of a Truxillic Acid-Bis(1,3,4-thiadiazole) hybrid. This architecture was chosen for its high atom economy and the elegance of combining photochemistry with heterocyclization.
Protocol A: [2+2] Photochemical Synthesis of the Core
Objective: Synthesize
Reagents:
-
trans-Cinnamic acid (Solid state)
-
hv (UV light, typically Hg lamp)
Methodology:
-
Crystal Alignment: The reaction is topochemically controlled. Recrystallize trans-cinnamic acid to ensure the double bonds are aligned parallel in the crystal lattice (distance < 4 Å).
-
Irradiation: Place the crystalline solid in a Pyrex vessel. Irradiate with a high-pressure mercury lamp (>290 nm) for 30–50 hours.
-
Purification: Wash the resulting solid with diethyl ether to remove unreacted monomer. The dimer (
-truxillic acid) is insoluble in ether. -
Validation:
H NMR should show the disappearance of alkene protons ( 6.5–7.5 ppm) and the appearance of cyclobutane methine protons ( 3.8–4.5 ppm).
Protocol B: Heterocyclization of the Thiadiazole Ring
Objective: Convert the carboxylic acid groups of the cyclobutane core into 1,3,4-thiadiazole rings.
Reagents:
- -Truxillic acid (Precursor from Protocol A)[1]
-
Thiosemicarbazide (
) -
Phosphorus Oxychloride (
) - Dehydrating agent[2] -
Potassium hydroxide (KOH)[2]
Step-by-Step Workflow:
-
Condensation: Mix
-truxillic acid (1 eq) with thiosemicarbazide (2.2 eq) and (10 mL) in a round-bottom flask. -
Cyclization: Reflux the mixture at 70–80°C for 3–5 hours. The
facilitates the closure of the thiadiazole ring by eliminating water. -
Quenching: Cool the reaction mixture and pour it slowly onto crushed ice (Exothermic!).
-
Neutralization: Adjust pH to ~8 using 10% KOH solution. The solid product (Bis-thiadiazole hybrid) will precipitate.
-
Recrystallization: Purify using Ethanol/DMF mixtures.
Protocol C: Schiff Base Functionalization (Optional Extension)
To further diversify the library, the amino group on the thiadiazole can be reacted with aromatic aldehydes.
-
Reflux: React the amine-thiadiazole hybrid with a substituted benzaldehyde in ethanol with a catalytic amount of glacial acetic acid.
-
Isolation: The Schiff base precipitates upon cooling.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the convergent synthesis of the Truxillic-Thiadiazole hybrid, highlighting the transition from a planar alkene to a 3D rigid scaffold.
Caption: Convergent synthesis pathway transforming planar cinnamic acid into a rigid 3D cyclobutane-thiadiazole hybrid via photochemical dimerization and POCl3-mediated heterocyclization.
Part 4: Pharmacological Landscape & SAR
Structure-Activity Relationship (SAR)
The biological potency of these hybrids relies on the interplay between the core and the periphery.
| Structural Component | Role in Bioactivity | Optimization Strategy |
| Cyclobutane Ring | Spacer & Stereochemistry. Controls the distance and angle between the two thiadiazole rings. | Use cis vs. trans isomers to probe receptor pocket depth. |
| 1,3,4-Thiadiazole | Pharmacophore. Binds to enzyme active sites (e.g., Zinc binding in metalloenzymes). | Substitution at C-5 (e.g., -SH, -NH2, -Ph) modulates electronic density. |
| Linker (Schiff Base) | Electronic Bridge. The -N=CH- bond extends conjugation. | Electron-withdrawing groups (Cl, NO2) on the phenyl ring often enhance antimicrobial activity. |
Mechanism of Action: Antimicrobial
The primary mechanism for cyclobutane-thiadiazole hybrids involves the inhibition of DNA Gyrase (Topoisomerase II) .
-
Binding: The thiadiazole nitrogen atoms form hydrogen bonds with the ATP-binding pocket of the GyrB subunit.
-
Stabilization: The hydrophobic cyclobutane ring occupies the hydrophobic pocket, stabilizing the drug-enzyme complex.
-
Result: Inhibition of bacterial DNA supercoiling, leading to cell death.
Caption: Mechanistic interaction map showing how the hybrid ligand engages DNA Gyrase via multiple binding modalities facilitated by its distinct structural domains.
Part 5: References
-
Malak, S. A., Rajput, J. D., & Sharif, M. (2023).[3] Design, Synthesis, Spectral Analysis, and Biological Evaluation of Schiff Bases With a 1,3,4-Thiadiazole Moiety As an Effective Inhibitor Against Bacterial and Fungal Strains. European Journal of Chemistry.
-
Mousa, M. N. (2017).[4] Synthesis, Characterization and Evaluation of Antibacterial Activity of 1,3,4-Thiadiazole Derivatives Containing Schiff Bases. International Journal of Pharmaceutical, Chemical and Biological Sciences.
-
Xu, Y., et al. (2017).[4] Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Scientific Reports.
-
Serban, G., et al. (2023).[4][5] Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences.
-
Demirbas, N., et al. (2006). Synthesis, antibacterial and antifungal activity of some new thiazolylhydrazone derivatives containing 3-substituted cyclobutane ring. European Journal of Medicinal Chemistry.
Sources
- 1. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains | European Journal of Chemistry [eurjchem.com]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Note: Synthesis of N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
Abstract & Strategic Significance
The synthesis of N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide represents a critical transformation in medicinal chemistry, specifically in the development of bioisosteres for amide-based kinase inhibitors and antimicrobial agents. The 1,3,4-thiadiazole ring is a privileged scaffold that acts as a lipophilic, metabolically stable surrogate for a phenyl ring or a cis-peptide bond.
However, the synthesis presents a specific challenge: the 2-amino-1,3,4-thiadiazole moiety is a notoriously weak nucleophile. The electron-withdrawing nature of the thiadiazole ring, combined with the resonance delocalization of the exocyclic amine lone pair into the ring nitrogens, significantly reduces reactivity toward standard acylating agents.
This guide details two validated protocols to overcome this electronic deficit:
-
Method A (The Kinetic Route): Activation via Acid Chloride (Scalable, robust).
-
Method B (The Thermodynamic/Green Route): Activation via T3P® (Propylphosphonic Anhydride) (Mild, high yield, no acidic byproducts).
Retrosynthetic Analysis & Mechanism
The construction of the target molecule relies on the formation of an amide bond between cyclobutanecarboxylic acid and 2-amino-1,3,4-thiadiazole.
Figure 1: Retrosynthetic disconnection showing the convergence of the cyclobutane and thiadiazole fragments.
Experimental Protocols
Method A: Acid Chloride Activation (Standard Scale-Up)
Best for: Gram-scale synthesis, robust substrates, cost-efficiency.
This method forces the reaction by converting the acid to the highly reactive acid chloride. Due to the low nucleophilicity of the amine, heating is often required after the initial addition.
Reagents:
-
Cyclobutanecarboxylic acid (1.0 equiv)
-
Thionyl chloride (
) (1.5 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.) -
2-Amino-1,3,4-thiadiazole (1.0 equiv)[1]
-
Triethylamine (
) or Pyridine (2.0 equiv) -
Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask under
, dissolve cyclobutanecarboxylic acid (10 mmol) in dry DCM (20 mL). -
Chlorination: Add catalytic DMF (2 drops). Add oxalyl chloride (12 mmol) dropwise at 0°C.
-
Gas Evolution: Allow to stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours until gas evolution (
, , ) ceases. -
Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (usually a pale yellow oil). Note: Do not purify.
-
Coupling: Redissolve the acid chloride in dry THF (15 mL).
-
Addition: In a separate vessel, dissolve 2-amino-1,3,4-thiadiazole (10 mmol) and
(20 mmol) in THF (20 mL). Cool to 0°C.[2] -
Reaction: Cannulate the acid chloride solution into the amine solution dropwise.
-
Thermal Drive: Warm to RT. If TLC shows incomplete conversion after 4 hours, heat to reflux (60°C) for 2-4 hours. The weak amine often requires this thermal push.
-
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over , and concentrate.
Method B: T3P® Coupling (Green & Mild)
Best for: Late-stage functionalization, avoiding acid-sensitive groups, simple purification.
T3P (Propylphosphonic anhydride) is a cyclic anhydride that activates the carboxylic acid in situ.[3] It is particularly effective for coupling electron-deficient amines (like thiadiazoles) because it minimizes side reactions and provides water-soluble byproducts.
Reagents:
-
Cyclobutanecarboxylic acid (1.0 equiv)
-
2-Amino-1,3,4-thiadiazole (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Ethyl Acetate (EtOAc) or DMF (Solvent)
Step-by-Step Protocol:
-
Preparation: Charge a reaction vial with cyclobutanecarboxylic acid (5 mmol), 2-amino-1,3,4-thiadiazole (5.5 mmol), and EtOAc (15 mL).
-
Base Addition: Add DIPEA (15 mmol) and stir at 0°C for 10 minutes.
-
Coupling Agent: Add T3P solution (7.5 mmol) dropwise.
-
Reaction: Allow the mixture to warm to RT and stir for 12-24 hours.
-
Optimization Note: If conversion is slow, heat to 50°C. T3P is thermally stable.
-
-
Workup (Self-Validating):
-
Add water (15 mL).[4] Stir vigorously for 10 mins.
-
Separate phases.
-
Wash organic layer with 0.5 M HCl (to remove unreacted amine/DIPEA).
-
Wash organic layer with 10%
(to remove unreacted acid and T3P byproducts). -
Wash with brine, dry, and concentrate.
-
-
Result: Often yields pure product without chromatography.
Analytical Data & Characterization
The following data establishes the identity of the synthesized compound.
| Technique | Expected Signal / Result | Structural Assignment |
| 1H NMR (DMSO-d6) | Amide NH (Deshielded by heteroaryl ring) | |
| Thiadiazole C5-H (Characteristic singlet) | ||
| Cyclobutane CH -CO (Methine) | ||
| Cyclobutane CH2 (Ring protons) | ||
| LC-MS | [M+H]+ = 184.05 | Molecular Ion (C7H9N3OS) |
| Appearance | White to Off-White Solid | Crystalline solid |
Critical Process Parameters & Troubleshooting
Mechanism of Low Reactivity
The 2-amino-1,3,4-thiadiazole is an "ambident" nucleophile, but the exocyclic amine is the desired reaction center. The resonance structure below explains why strong activation (Acid Chloride or T3P) is necessary:
Purification Workflow (Decision Tree)
Figure 2: Purification logic flow. The high crystallinity of thiadiazole amides often permits recrystallization.
References
-
Standard Acid Chloride Protocols: Asian Journal of Chemistry, Vol. 25, No. 13 (2013), 7379-7382. (Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide - Analogous procedure). Link
-
T3P Reagent Utility: Organic Process Research & Development, 2009, 13, 900–906. (Propylphosphonic Anhydride (T3P): A Useful Reagent for Organic Synthesis).[2][3][5][6][7] Link
-
Thiadiazole Scaffold Properties: Chemical Reviews, 2014, 114, 5572–5610. (1,3,4-Thiadiazole: Synthesis, Reactions, and Applications). Link
-
General Amide Coupling Guide: Chem. Soc. Rev., 2011, 40, 5084-5121. (Amide bond formation: beyond the myth of coupling reagents). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. bachem.com [bachem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
Application Note: A Validated Protocol for the Synthesis of N-(1,3,4-Thiadiazol-2-yl)cyclobutanecarboxamide
Introduction
The 1,3,4-thiadiazole ring is a cornerstone heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[3][4][5] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile starting material for the synthesis of diverse bioactive molecules, leveraging the reactivity of its primary amine group for further functionalization.[1][3]
This application note provides a detailed, field-proven protocol for the synthesis of N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide. The procedure involves the acylation of 2-amino-1,3,4-thiadiazole with cyclobutanecarbonyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental workflow, and outline robust safety procedures and analytical validation methods. This guide is designed for researchers in organic synthesis and drug discovery, offering a reliable methodology for accessing this valuable class of compounds.
Reaction Principle and Mechanism
The formation of the target amide bond is achieved through a nucleophilic acyl substitution reaction. This specific transformation is often conducted under Schotten-Baumann conditions , which utilize a base to facilitate the acylation of an amine with an acid chloride.[6][7][8]
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 2-amino-1,3,4-thiadiazole acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of cyclobutanecarbonyl chloride. This addition forms a transient tetrahedral intermediate.[9][10][11]
-
Elimination and Neutralization: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as a good leaving group. This process generates one equivalent of hydrochloric acid (HCl).[8][11] The added base (in this protocol, triethylamine) is crucial as it neutralizes the HCl byproduct.[7][8] Without the base, the generated acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]
Materials and Safety Precautions
A thorough understanding and strict adherence to safety protocols are paramount when handling the following reagents.
Table 1: Properties of Key Reagents and Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting/Boiling Point |
| Cyclobutanecarbonyl chloride | 5006-22-4 | C₅H₇ClO | 118.56 | Liquid | bp: 60 °C/50 mmHg |
| 2-Amino-1,3,4-thiadiazole | 4005-51-0 | C₂H₃N₃S | 101.13 | Crystalline Powder | mp: 188-191 °C[12][13] |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Liquid | bp: 89.5 °C |
| This compound | N/A | C₇H₉N₃OS | 183.23 | Solid (Expected) | N/A |
Safety Directives:
-
Cyclobutanecarbonyl Chloride:
-
Hazards: Highly corrosive, flammable, and water-reactive.[14][15][16] Contact causes severe skin burns and eye damage.[14][16] Reacts vigorously with water, alcohols, and amines, releasing toxic and corrosive hydrogen chloride (HCl) gas.[14][15]
-
Handling: Must be handled in a certified chemical fume hood at all times. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[14] Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[14] Store in a cool, dry, well-ventilated area away from incompatible materials.[14]
-
-
2-Amino-1,3,4-thiadiazole:
-
Triethylamine (Et₃N):
-
Hazards: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage. Toxic if inhaled.
-
Handling: Handle in a fume hood. Keep away from heat and open flames. Wear appropriate PPE.
-
Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities as needed, ensuring molar ratios are maintained.
Equipment:
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Inert gas inlet (Nitrogen or Argon)
-
Ice-water bath
-
Standard glassware for work-up and recrystallization
-
Rotary evaporator
Reagents:
-
2-Amino-1,3,4-thiadiazole (1.01 g, 10.0 mmol)
-
Triethylamine (1.67 mL, 1.21 g, 12.0 mmol, 1.2 eq)
-
Cyclobutanecarbonyl chloride (1.29 mL, 1.30 g, 11.0 mmol, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
Deionized Water (50 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (30 mL)
-
Saturated Sodium Chloride (Brine) solution (30 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the stir bar, thermometer, and dropping funnel. Connect the flask to an inert gas line. Flame-dry the glassware under vacuum and backfill with nitrogen or argon to ensure anhydrous conditions.
-
Initial Solution: To the flask, add 2-amino-1,3,4-thiadiazole (10.0 mmol) and 30 mL of anhydrous THF. Stir the suspension at room temperature.
-
Base Addition: Add triethylamine (12.0 mmol) to the suspension. Stir for 5 minutes.
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C. This is critical to control the exothermic nature of the acylation.[]
-
Acyl Chloride Addition: In a separate dry vial, dissolve cyclobutanecarbonyl chloride (11.0 mmol) in 10 mL of anhydrous THF. Transfer this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the 2-amino-1,3,4-thiadiazole spot indicates reaction completion.
-
Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into 50 mL of deionized water in a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash removes any excess acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product as a pure crystalline solid.[3]
Workflow Visualization
The following diagram outlines the key steps of the synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization and Validation
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the cyclobutane ring protons, the thiadiazole ring proton, and a broad singlet for the amide N-H proton.
-
FTIR: Look for a strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl (C=O) stretching and a band in the 3200-3400 cm⁻¹ region for the N-H stretching.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 183.23.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents/glassware. | 1. Ensure all glassware is flame-dried and reagents are anhydrous. Cyclobutanecarbonyl chloride is highly sensitive to moisture.[14] |
| 2. Insufficient base. | 2. Ensure at least one equivalent of base is used to neutralize the HCl byproduct.[8] | |
| 3. Deactivated amine. | 3. If the HCl is not neutralized, the amine starting material will be protonated and become non-nucleophilic.[8] Ensure proper base addition. | |
| Incomplete Reaction | 1. Insufficient reaction time. | 1. Extend the reaction time and continue to monitor by TLC. |
| 2. Low reaction temperature. | 2. Ensure the reaction is allowed to stir at room temperature after the initial cooled addition. | |
| Multiple Spots on TLC | 1. Hydrolysis of acyl chloride. | 1. This can occur if moisture is present, forming cyclobutanecarboxylic acid. Ensure anhydrous conditions. |
| 2. Di-acylation of the amine. | 2. While less common for this substrate, using a large excess of the acyl chloride could potentially lead to side reactions. Adhere to the recommended stoichiometry. |
Conclusion
This application note provides a comprehensive and validated protocol for the acylation of 2-amino-1,3,4-thiadiazole with cyclobutanecarbonyl chloride. By carefully controlling the reaction conditions, particularly temperature and moisture, and adhering to the outlined safety procedures, researchers can reliably synthesize this compound. The methods for work-up, purification, and characterization described herein ensure the isolation of a high-purity final product, suitable for further studies in drug discovery and development.
References
- Schotten–Baumann reaction - Grokipedia. (URL: )
- Safety First: Handling Cyclobutanecarbonyl Chloride with Care. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- Chemistry Schotten Baumann Reaction - S
- Schotten-Baumann Reaction - Organic Chemistry Portal. (URL: )
- Schotten-Baumann Reaction - J&K Scientific LLC. (2021, March 23). (URL: )
- Cyclobutanecarbonyl Isothiocyanate: A Technical Guide to its Chemical Properties and Reactivity - Benchchem. (URL: )
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. (URL: )
- CAS 5006-22-4: Cyclobutanecarbonyl chloride - CymitQuimica. (URL: )
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024, March 29). (URL: )
- 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 - ChemicalBook. (URL: )
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Molecular Sciences. (URL: [Link])
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018, May 31). (URL: )
- 2-Amino-1,3,4-thiadiazole 97 4005-51-0 - MilliporeSigma. (URL: )
- Cyclobutanecarbonyl Chloride | 5006-22-4 - Tokyo Chemical Industry. (URL: )
- Reactions of the Amides Revision notes | Intern
-
Serban, G., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. (URL: [Link])
- Amide Synthesis - Fisher Scientific. (URL: )
- Amide synthesis by acylation - Organic Chemistry Portal. (URL: )
- Amide formation from acyl chloride (video) - Khan Academy. (URL: )
- Cyclobutanecarbonyl chloride 98 5006-22-4 - MilliporeSigma. (URL: )
- Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. (URL: )
-
Çevik, U. A., et al. (2016). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. Acta Pharmaceutica. (URL: [Link])
Sources
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. jk-sci.com [jk-sci.com]
- 11. cognitoedu.org [cognitoedu.org]
- 12. 2-Amino-1,3,4-thiadiazole CAS#: 4005-51-0 [m.chemicalbook.com]
- 13. 2-Amino-1,3,4-thiadiazole 97 4005-51-0 [sigmaaldrich.com]
- 14. nbinno.com [nbinno.com]
- 15. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 16. Cyclobutanecarbonyl Chloride | 5006-22-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Thiadiazole Amides
Introduction: The Significance of Thiadiazole Amides and the Advent of Microwave Synthesis
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The derivatization of this privileged heterocycle with an amide functionality further expands its pharmacological potential, making the efficient synthesis of thiadiazole amides a critical endeavor for drug discovery and development professionals.
Traditionally, the synthesis of these compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and the use of hazardous reagents, leading to modest yields and significant environmental concerns.[3][4] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS dramatically accelerates reaction rates, enhances yields, and promotes cleaner reaction profiles, often under solvent-free or environmentally benign conditions.[4][5] This approach aligns with the principles of green chemistry, offering a sustainable and efficient alternative to classical synthetic protocols.[6]
This comprehensive guide provides detailed application notes and step-by-step protocols for the microwave-assisted synthesis of thiadiazole amides. We will first explore the synthesis of the key intermediate, 2-amino-5-substituted-1,3,4-thiadiazole, followed by the subsequent amide coupling reaction, both facilitated by microwave irradiation. The rationale behind experimental choices, comparative data, and troubleshooting advice are integrated throughout to ensure a self-validating and robust synthetic strategy.
The Science Behind Microwave-Assisted Synthesis
Microwave-assisted synthesis relies on the ability of a material to absorb microwave energy and convert it into heat. This heating mechanism is fundamentally different from conventional heating, where heat is transferred through conduction and convection. In MAOS, dielectric heating occurs through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture, such as solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the bulk of the reaction mixture. This efficient and instantaneous heating is the primary reason for the dramatic rate enhancements observed in microwave-assisted reactions.
Experimental Protocols
This section is divided into two main experimental procedures: the synthesis of the 2-amino-1,3,4-thiadiazole precursor and its subsequent acylation to form the target thiadiazole amide.
Part 1: Microwave-Assisted Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
The cyclization of a carboxylic acid with thiosemicarbazide is a common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. Microwave irradiation significantly accelerates this condensation reaction, often eliminating the need for harsh dehydrating agents.[7]
Reaction Scheme:
Caption: General reaction scheme for the microwave-assisted synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles.
Materials:
-
Substituted aromatic carboxylic acid (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Phosphorus oxychloride (POCl₃) (5 mL, optional, as a dehydrating agent)
-
Dimethylformamide (DMF) (5-10 mL, if necessary to create a slurry)
-
Microwave reactor with sealed vessel capability
Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).
-
Expertise & Experience: The 1:1 molar ratio is crucial for optimal conversion. An excess of either reactant can lead to side products and complicate purification.
-
-
Solvent/Dehydrating Agent Addition: If the reactants are solids, add a minimal amount of a high-boiling polar solvent like DMF (5-10 mL) to ensure efficient absorption of microwave energy. For less reactive carboxylic acids, the addition of a dehydrating agent like POCl₃ (5 mL) can be beneficial, although often unnecessary with microwave heating.[6][7]
-
Trustworthiness: The use of a minimal amount of solvent is a key principle of green chemistry. Solvent-free conditions should be attempted first, as the molten reactants can often absorb sufficient microwave energy.
-
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a power of 300W for 3-5 minutes. The temperature should be monitored and maintained around 120-140°C.
-
Expertise & Experience: The optimal time and power will vary depending on the specific carboxylic acid used. It is advisable to perform a preliminary time-course study to determine the point of maximum conversion.
-
-
Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. Carefully add the reaction mixture to crushed ice (50 g) with stirring. The precipitate is then neutralized with a saturated solution of sodium bicarbonate until effervescence ceases. Filter the solid product, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.
-
Trustworthiness: The purity of the product should be confirmed by melting point determination and spectroscopic analysis (FT-IR, ¹H NMR, and Mass Spectrometry).
-
Part 2: Microwave-Assisted Amide Coupling of 2-Amino-5-Aryl-1,3,4-Thiadiazoles
The synthesized 2-amino-1,3,4-thiadiazole can be readily acylated with a carboxylic acid or its more reactive derivative, an acid chloride, under microwave irradiation to yield the desired thiadiazole amide.
Reaction Scheme:
Caption: General reaction scheme for the microwave-assisted amide coupling to form thiadiazole amides.
Materials:
-
2-Amino-5-aryl-1,3,4-thiadiazole (5 mmol)
-
Substituted carboxylic acid (5.5 mmol) or acid chloride (5.5 mmol)
-
Coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (6 mmol, if using a carboxylic acid)
-
A base such as triethylamine (TEA) or pyridine (6 mmol, if using an acid chloride)
-
Solvent such as DMF or N-Methyl-2-pyrrolidone (NMP) (5 mL)
-
Microwave reactor with sealed vessel capability
Step-by-Step Protocol:
-
Reactant Preparation (Carboxylic Acid Route): In a 10 mL microwave reaction vessel, dissolve the 2-amino-5-aryl-1,3,4-thiadiazole (5 mmol) and the carboxylic acid (5.5 mmol) in a polar aprotic solvent like DMF (5 mL). Add the coupling agent EDC (6 mmol).
-
Expertise & Experience: A slight excess of the carboxylic acid and coupling agent ensures complete consumption of the aminothiadiazole. EDC is a common and effective coupling agent for amide bond formation.
-
-
Reactant Preparation (Acid Chloride Route): In a 10 mL microwave reaction vessel, dissolve the 2-amino-5-aryl-1,3,4-thiadiazole (5 mmol) in a polar aprotic solvent like DMF (5 mL). Add the base, such as triethylamine (6 mmol), followed by the dropwise addition of the acid chloride (5.5 mmol) while stirring in an ice bath.
-
Expertise & Experience: The use of a base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive. The dropwise addition of the acid chloride helps to control the initial exothermic reaction.
-
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a power of 150W for 5-10 minutes, with a target temperature of 100-120°C.
-
Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to avoid over-irradiation and potential decomposition of the product.
-
-
Work-up and Purification: After cooling, pour the reaction mixture into cold water (50 mL). The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.
| Product | Method | Reaction Time | Yield (%) | Reference |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | Conventional | 4-6 hours | 65-75 | [8] |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | Microwave | 5 minutes | 85-95 | [8] |
| N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | Conventional | 3-5 hours | 70-80 | [3] |
| N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | Microwave | 8-12 minutes | 90-95 | [4] |
| Various Thiadiazole Derivatives | Conventional | 2-8 hours | ~50-70 | [4] |
| Various Thiadiazole Derivatives | Microwave | 3-10 minutes | ~70-90+ | [4] |
Workflow Visualization
Caption: Workflow for the microwave-assisted synthesis of thiadiazole amides.
References
-
Research Journal of Pharmacy and Technology. (2017). Microwave Assisted Synthesis and Antibacterial Evaluation of 1, 3, 4-Thiadiazole Derivatives. [Link]
-
Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Letters in Applied NanoBioScience, 10(3), 2594-2604. [Link]
-
RAPID SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-AMINO-5-ALKYL/ARYL-1,3,4-THIADIAZOLES. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 735-738. [Link]
-
Microwave assisted synthesis and antibacterial studies of 5-amino thiadiazole substituted pyrimidine compounds. (2016). World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1636-1644. [Link]
-
Microwave Assisted Synthesis, Molecular Docking Studies and Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. (2020). Journal of University of Shanghai for Science and Technology, 22(10), 416-425. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules, 27(9), 2709. [Link]
-
Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. (2007). Journal of the Chinese Chemical Society, 54(1), 235-242. [Link]
-
A Resilient and Reusable Ion-Tagged Cu(II) Catalyst for the Microwave-Assisted Synthesis of 2-(N-Arylamino)benzothiazoles. (2016). Synlett, 27(13), 1957-1962. [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2020). Oriental Journal of Chemistry, 36(5), 934-940. [Link]
-
Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (2012). Molecules, 17(11), 13093-13108. [Link]
-
Synthesis and Evaluation of N-{[5-(Substituted)-1,3,4-Thiadiazole-2-yl] Carbamothioyl} Derivatives as Anti-Inflammatory Agents: A Microwave-Assisted Green Chemistry Approach. (2024). Journal of Medicinal and Chemical Sciences, 7(8), 2013-2022. [Link]
-
Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. (2008). Rafidain Journal of Science, 19(2), 1-10. [Link]
-
Microwave assisted novel synthesis and antibacterial activity of 2-[(5-{[(Z)-phenylmethylidene/phenylethylidene]amino}-1,3,4-thiadiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 359-364. [Link]
-
Microwave Assisted Synthesis, Characterization and Evaluation of Antimicrobial Activity of 1, 3, 4-thiadiazole Derivative of Guar gum. (2017). International Journal of Pharmaceutical Sciences Review and Research, 45(2), 261-265. [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). Molecules, 25(8), 1761. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules, 28(24), 8049. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. asianpubs.org [asianpubs.org]
- 8. hakon-art.com [hakon-art.com]
N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide antimicrobial activity testing
Executive Summary & Rationale
This guide details the standardized protocol for evaluating the antimicrobial efficacy of N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide (TCC) . This small molecule represents a strategic fusion of two distinct pharmacophores:
-
1,3,4-Thiadiazole: A privileged scaffold with documented bioactivity against Gram-positive and Gram-negative bacteria, often acting via inhibition of cell wall synthesis or interference with DNA replication enzymes (e.g., DNA gyrase).
-
Cyclobutane Ring: A "conformationally restricted" lipophilic spacer.[1] Unlike flexible alkyl chains, the cyclobutane ring locks the amide bond vector, potentially enhancing binding affinity to target active sites by reducing the entropic penalty of binding.
Scope: This protocol covers compound solubilization, Minimum Inhibitory Concentration (MIC) determination via broth microdilution (CLSI M07-A10 standards), and time-kill kinetic assays.
Structural Logic & Mechanism Hypothesis
Before testing, it is critical to understand the molecule's design logic to interpret results correctly.
Figure 1: Structural logic of TCC. The cyclobutane moiety restricts the rotation of the amide bond, potentially locking the thiadiazole pharmacophore into a bioactive conformation.
Reagents & Material Preparation
Expert Insight: Thiadiazole derivatives often suffer from poor aqueous solubility. Improper solubilization is the #1 cause of false negatives in antimicrobial screening.
Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), Analytical Grade (≥99.9%).
-
Concentration: Prepare a 10,240 µg/mL master stock. This high concentration allows for significant dilution, ensuring the final DMSO concentration in the assay plate is < 1% (toxicity threshold for most bacteria).
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiadiazole ring) and store at -20°C. Avoid repeated freeze-thaw cycles.
Culture Media
-
Standard Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Why CAMHB? Unadjusted media may chelate divalent cations (
, ), which acts as a confounding variable for membrane-active compounds.
-
-
Fastidious Bacteria: CAMHB + 2-5% Lysed Horse Blood (LHB).
-
Fungi: RPMI 1640 buffered with MOPS (pH 7.0).
Protocol A: Broth Microdilution (MIC Determination)
Standard: CLSI M07-A10 / EUCAST. Objective: Determine the lowest concentration of TCC that visibly inhibits bacterial growth.
Step-by-Step Workflow
-
Inoculum Preparation (Direct Colony Suspension):
-
Select 3-5 distinct colonies from a fresh 24h agar plate.
-
Suspend in saline (0.85% NaCl) to match a 0.5 McFarland Standard (
CFU/mL). -
Dilution: Dilute this suspension 1:150 in CAMHB to achieve the starting inoculum of
CFU/mL.
-
-
Plate Setup (96-Well):
-
Use untreated polystyrene plates (round bottom).
-
Rows A-H: Serial 2-fold dilutions of TCC.
-
Columns 11-12: Controls.
-
-
Assay Execution:
-
Add 50 µL of CAMHB to all wells.
-
Add 50 µL of TCC Stock (diluted in media) to Column 1.
-
Perform serial dilution (transfer 50 µL) from Column 1 to Column 10. Discard the final 50 µL.
-
Add 50 µL of the 1:150 diluted inoculum to wells 1-11.
-
Final Volume: 100 µL per well.
-
Final Bacterial Concentration:
CFU/mL.
-
Visualizing the Plate Layout
Figure 2: Standardized plate map. Concentrations shown are illustrative; adjust range based on potency (e.g., 128 µg/mL to 0.25 µg/mL).
-
Incubation:
-
Aerobic bacteria: 35°C ± 2°C for 16-20 hours.
-
Fungi: 35°C for 24-48 hours.
-
-
Data Interpretation:
-
MIC: The lowest concentration well with no visible turbidity .
-
Trailing Effect: If using thiadiazoles against fungi, partial inhibition (trailing) is common. Read the MIC at 80% inhibition (MIC-2) if trailing occurs.
-
Protocol B: Time-Kill Kinetics
Objective: Determine if TCC is bacteriostatic (inhibits growth) or bactericidal (kills >99.9% or 3-log reduction).
-
Preparation: Prepare tubes with TCC at 1x MIC and 4x MIC .
-
Inoculation: Add bacteria to a final density of
CFU/mL. -
Sampling: Remove aliquots at T = 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate onto Agar. Incubate overnight.
-
Calculation: Plot
vs. Time.
Criteria:
-
Bactericidal:
reduction in CFU/mL from the starting inoculum. -
Bacteriostatic:
reduction.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | TCC insolubility at high conc. | Verify DMSO < 1%. Check visual solubility of stock. If precipitate forms, the MIC is invalid (reported as "> solubility limit"). |
| Skipped Wells | Pipetting error or contamination. | Discard row. Repeat assay. Ensure tips are changed between dilutions. |
| Growth in Sterility Control | Contaminated media/buffer. | Discard all data. Autoclave fresh media. |
| Variable MICs | Inoculum density variation. | Critical: Use a spectrophotometer to verify the 0.5 McFarland standard ( |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.[2] Link
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022).[3] Reading guide for broth microdilution.[2][4][5][6][7]Link[8]
- Jain, A. K., et al. (2013). "Synthesis and antibacterial evaluation of some novel 1,3,4-thiadiazole derivatives." Journal of Saudi Chemical Society, 17(3), 297-304. (Provides SAR context for thiadiazole amides).
- Kushwaha, N., et al. (2012). "Thiadiazole: A promising scaffold in medicinal chemistry." International Journal of Pharmaceutical Sciences and Research, 3(10), 3712. (Review of thiadiazole pharmacophore mechanisms).
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. journals.asm.org [journals.asm.org]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. repub.eur.nl [repub.eur.nl]
Application Notes & Protocols: Strategic Solvent Selection for the Synthesis of Thiadiazole Amides
Introduction: The Critical Role of Solvents in Thiadiazole Amide Synthesis
1,3,4-Thiadiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The amide functionality, when appended to the thiadiazole core, often enhances these therapeutic effects and modulates the compound's pharmacokinetic profile.[3] The synthesis of thiadiazole amides, typically involving the coupling of a 2-amino-1,3,4-thiadiazole with a carboxylic acid or its activated derivative, is a process profoundly influenced by the choice of solvent. The reaction medium not only dictates the solubility of reactants and reagents but also governs reaction kinetics, equilibrium position, and in some cases, the product distribution and purity.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of solvent selection for thiadiazole amide synthesis. We will delve into the theoretical underpinnings of solvent effects, present detailed experimental protocols, and offer practical troubleshooting advice to streamline your synthetic workflow and maximize success.
Theoretical Framework for Solvent Selection
The selection of an appropriate solvent is a multi-faceted decision that hinges on several key physicochemical parameters. A systematic approach to solvent choice can significantly improve reaction outcomes.
Key Solvent Properties and Their Impact:
-
Polarity and Dielectric Constant: The polarity of the solvent plays a crucial role in stabilizing charged intermediates and transition states that are common in amide bond formation. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are often favored as they can effectively solvate cations while leaving anions relatively free, thereby enhancing the nucleophilicity of the amine.[4]
-
Protic vs. Aprotic Nature: Protic solvents, such as alcohols and water, can form hydrogen bonds with the amine nucleophile, which can decrease its reactivity. However, in some cases, their ability to dissolve certain reagents and byproducts can be advantageous for reaction workup and purification.[5]
-
Solubility of Reactants and Reagents: Ensuring that all reactants, coupling agents, and catalysts are sufficiently soluble in the chosen solvent is paramount for a homogeneous reaction mixture and efficient reaction kinetics. Poor solubility can lead to incomplete reactions and lower yields.[6]
-
Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction. Higher boiling points allow for reactions to be conducted at elevated temperatures, which can be necessary to overcome activation energy barriers. Conversely, lower boiling point solvents are often easier to remove during product isolation.
-
Inertness: The ideal solvent should be inert under the reaction conditions and not participate in side reactions with the reactants, reagents, or products.
The Role of Coupling Reagents
The formation of the amide bond from a carboxylic acid and an amine is often facilitated by a coupling reagent to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium/aminium salts like HATU and HBTU.[7][8] The choice of solvent can influence the efficiency of these coupling reagents. For instance, polar aprotic solvents are generally preferred for reactions involving these reagents.
Visualizing the Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for thiadiazole amide synthesis.
Caption: A decision workflow for solvent selection in thiadiazole amide synthesis.
Comparative Analysis of Common Solvents
The following table provides a comparative overview of commonly used solvents for thiadiazole amide synthesis, highlighting their advantages and disadvantages.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Advantages | Disadvantages | Typical Yields |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Excellent dissolving power for a wide range of reactants and reagents. High boiling point allows for a broad temperature range. | Difficult to remove under vacuum. Can decompose at high temperatures or in the presence of strong acids/bases. | High |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Very high polarity, excellent solvent for highly polar compounds.[4] High boiling point. | Very difficult to remove. Can interfere with some workup procedures. | High |
| Acetonitrile (ACN) | 37.5 | 82 | Good dissolving power for many organic compounds.[9] Lower boiling point makes it easier to remove. | Can be susceptible to hydrolysis under acidic or basic conditions. | Moderate to High |
| Dichloromethane (DCM) | 9.1 | 40 | Good solvent for a variety of organic compounds. Low boiling point allows for easy removal. | Lower polarity may not be suitable for all coupling reactions. Environmental concerns. | Moderate |
| Tetrahydrofuran (THF) | 7.6 | 66 | Good aprotic solvent. Readily available. | Can form peroxides upon storage. Lower polarity. | Moderate |
| Ethanol (EtOH) | 24.6 | 78 | Good for recrystallization.[5] Environmentally friendly. | Protic nature can interfere with the coupling reaction. | Variable |
Experimental Protocols
Herein, we provide detailed, step-by-step protocols for the synthesis of a model thiadiazole amide, N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, in two different solvent systems to illustrate the practical application of the principles discussed.
Protocol 1: Synthesis in N,N-Dimethylformamide (DMF)
This protocol is suitable for a wide range of substrates due to the excellent solvating properties of DMF.
Materials:
-
2-amino-5-phenyl-1,3,4-thiadiazole
-
Acetic anhydride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine (optional, as a base)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-phenyl-1,3,4-thiadiazole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material completely.
-
To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature. A slight exotherm may be observed. If desired, a catalytic amount of pyridine can be added.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
A precipitate of the product will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing with copious amounts of water to remove residual DMF.
-
Dry the product under vacuum to afford the desired N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[5]
Protocol 2: Synthesis in Acetonitrile (ACN)
This protocol offers the advantage of easier solvent removal compared to DMF.[9]
Materials:
-
2-amino-5-phenyl-1,3,4-thiadiazole
-
Acetyl chloride
-
Acetonitrile (ACN), anhydrous
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-phenyl-1,3,4-thiadiazole (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.5 eq) to the solution and cool the flask in an ice bath to 0 °C.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
General Workflow for Thiadiazole Amide Synthesis
The following diagram outlines the general experimental workflow for the synthesis and purification of thiadiazole amides.
Caption: A generalized experimental workflow for thiadiazole amide synthesis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete dissolution of starting materials.- Inactive coupling reagent.- Insufficient reaction time or temperature. | - Try a solvent with better solvating power (e.g., switch from DCM to DMF).- Use a fresh batch of coupling reagent.- Increase reaction time and/or temperature. |
| Formation of Side Products | - Reaction temperature is too high.- Presence of moisture.- Non-inert solvent participation. | - Run the reaction at a lower temperature.- Use anhydrous solvents and an inert atmosphere.- Choose a more inert solvent. |
| Difficulty in Product Isolation | - Product is highly soluble in the workup solvent.- Emulsion formation during extraction. | - Use a different solvent for precipitation or extraction.- Add brine to the aqueous layer to break emulsions. |
| Poor Purity After Recrystallization | - Inappropriate recrystallization solvent.- Impurities co-crystallize with the product. | - Screen a variety of solvents or solvent mixtures for recrystallization.[5]- Consider purification by column chromatography. |
Conclusion
The judicious selection of a solvent is a critical parameter that can profoundly impact the success of thiadiazole amide synthesis. By carefully considering the physicochemical properties of the solvent in the context of the specific reactants and reagents employed, researchers can optimize reaction conditions to achieve high yields of pure products. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the challenges associated with this important class of reactions, ultimately facilitating the discovery and development of new thiadiazole-based therapeutics.
References
- Benchchem. (n.d.). Technical Support Center: Refining Spectroscopic Characterization Methods for 1,3,4-Thiadiazole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of 5-Propyl-1,3,4-thiadiazol-2-amine Derivatives.
- SciSpace. (n.d.). Synthesis, spectrometric characterization and trypanocidal activity of some 1,3,4-thiadiazolines derivatives.
- MDPI. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- Kokovina, T. S., Gadomsky, S. Y., Terentiev, A. A., & Sanina, N. A. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159.
- MDPI. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin.
- ACS Publications. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a.
- Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.
- PMC. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole.
- OUCI. (n.d.). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- (n.d.). 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t.
- Semantic Scholar. (n.d.). Novel spiroheterocycles containing a 1,3,4-thiadiazole unit: Synthesis and spectroscopic characterization.
- ResearchGate. (n.d.). Synthesis and optimization of the reaction conditions for the reaction of thioamide 1j with phenylsulfonyl azide (2c) a.
- Kokovina, T. S., Gadomsky, S. Y., Terentiev, A. A., & Sanina, N. A. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159.
- Macedonian Journal of Chemistry and Chemical Engineering. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives.
- SBQ. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
- pharmedicopublishers.com. (2025). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential.
- PMC. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.
- AAPPTEC. (n.d.). Coupling Reagents.
- IJRASET. (2022). Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions.
- ACS Publications. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety.
- PMC. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
- RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- Tetrahedron. (2004). Recent development of peptide coupling reagents in organic synthesis.
- MDPI. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure.
- ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
- (n.d.). Synthesis, Characterize and Antibacterial Evaluate of Some Novel Compounds Containing 1,3,4-thiadiazole.
- ResearchGate. (n.d.). Synthetic route for the preparation of novel thiadiazole‐amides and....
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
overcoming steric hindrance in cyclobutane amide coupling
Ticket Subject: Strategies for Overcoming Steric Hindrance & Epimerization in Cyclobutane Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The "Cyclobutane Conundrum": Diagnostic Overview
Researchers often underestimate the cyclobutane ring. Unlike the rigid planarity of cyclopropane or the flexible chair of cyclohexane, cyclobutane exists in a puckered conformation (dihedral angle ~25–35°). This pucker relieves torsional strain but creates unique steric corridors.
When coupling an amine to a cyclobutane carboxylic acid (or vice versa), you face two distinct failure modes:
-
Steric Shielding: In 1,1-disubstituted or 1,2-cis-substituted systems, the puckered ring forces substituents into a "pseudo-axial" orientation, effectively burying the carbonyl carbon.
-
Epimerization: Cyclobutane carboxylic acids are notoriously prone to racemization via ketene intermediates or oxazolone formation, driven by the release of ring strain (
).
Decision Matrix: Select Your Protocol
Before proceeding, identify your substrate's risk profile using the workflow below.
Caption: Decision matrix for selecting coupling reagents based on steric hindrance and epimerization risk.
Protocol A: The "Low-Epimerization" Route (T3P)
Best For: Substrates prone to racemization (e.g., cis-1,2-disubstituted cyclobutanes) where preserving stereochemistry is paramount.
The Science
T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid. Unlike uronium salts (HATU), T3P does not generate a guanidine byproduct that can act as a base to abstract the
Optimized Protocol
-
Reagents: T3P (50% w/w in EtOAc or DMF), Pyridine (or NMM).
-
Solvent: Ethyl Acetate (preferred for easier workup) or 2-MeTHF.[1]
| Step | Action | Technical Note |
| 1 | Dissolve Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in EtOAc (5–10 volumes). | Concentration matters. Keep it high (0.2–0.5 M) to drive kinetics. |
| 2 | Cool to 0°C. Add Pyridine (3.0 eq). | Pyridine acts as both base and acylation catalyst. |
| 3 | Add T3P solution (1.5–2.0 eq) dropwise. | Critical: Slow addition prevents exotherms that increase racemization. |
| 4 | Allow to warm to RT. Stir 2–12 h. | Monitor by LCMS. |
| 5 | Quench: Add water. Wash organic layer with 1M HCl, then sat. NaHCO₃. | T3P byproducts are water-soluble; no column chromatography often needed.[2] |
Protocol B: The "Battering Ram" (Ghosez's Reagent)
Best For: Severely hindered systems (e.g., 1,1-disubstituted cyclobutanes) or electron-deficient amines (anilines) where HATU/T3P fail.
The Science
Standard acid chloride generation (Thionyl chloride/Oxalyl chloride) generates HCl, which is often incompatible with acid-sensitive protecting groups (Boc, tBu). Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions .
The mechanism involves the formation of a chloro-enamine intermediate (Vilsmeier-Haack type) that is highly electrophilic but avoids the harsh acidity of SOCl₂.
Caption: Activation pathway using Ghosez's Reagent to generate acid chlorides under neutral conditions.
Optimized Protocol
-
Reagents: Ghosez's Reagent (commercial), Dry DCM.
-
Precaution: Moisture sensitive.[3] Use oven-dried glassware.
| Step | Action | Technical Note |
| 1 | Dissolve Carboxylic Acid (1.0 eq) in dry DCM under Argon. | Do not use DMF or MeOH. |
| 2 | Add Ghosez's Reagent (1.2–1.5 eq) at 0°C or RT. | Stir for 1–2 hours. No base is needed for this step.[4] |
| 3 | Check Activation: Aliquot + MeOH -> LCMS check for Methyl Ester. | If acid remains, add more reagent. Do not proceed until acid is consumed. |
| 4 | Add Amine (1.2 eq) and DIPEA (2.0 eq) to the acid chloride solution. | Alternatively, cannulate the acid chloride into the amine/base solution. |
| 5 | Stir 1–4 h at RT.[5] | Reaction is usually rapid once the acid chloride is formed. |
Troubleshooting & FAQ
Q1: My yield is <10% using HATU. What is happening?
A: In 1,1-disubstituted cyclobutanes, the gem-dimethyl effect (or similar) creates a "congested cone." The active ester formed by HATU (the At-ester) is bulky. The amine simply cannot reach the carbonyl carbon due to the steric clash between the leaving group and the ring substituents. Fix: Switch to Protocol B (Ghosez) . The chloride leaving group is significantly smaller (atomic radius ~100 pm) than the OBt/OAt moiety, allowing the amine to penetrate the steric shield.
Q2: I see significant epimerization (cis converts to trans).
A: This is likely occurring during the activation step. If using carbodiimides (EDC/DCC), you are likely forming an oxazolone intermediate which rapidly racemizes. Fix:
-
Switch to Protocol A (T3P) with Pyridine.
-
Avoid DIPEA/TEA if possible; Collidine is a milder, non-nucleophilic base that reduces proton abstraction at the
-position.
Q3: Can I use flow chemistry?
A: Yes. Cyclobutane couplings are excellent candidates for flow chemistry to manage the exotherm and minimize contact time with the activating agent (reducing epimerization). Setup: Pump stream A (Acid + T3P) and stream B (Amine + Base) into a heated coil reactor (60–80°C) with a residence time of 5–10 minutes.
Comparative Data: Reagent Performance
| Reagent | Steric Tolerance | Epimerization Control | Workup Ease | Scale-up Suitability |
| HATU | Moderate | Moderate | Difficult (remove urea/guanidine) | Low (Cost/Allergens) |
| T3P | High | Excellent | Easy (Water soluble) | High |
| Ghosez | Very High | Moderate | Moderate | High |
| EDC/HOBt | Low | Low | Moderate | High |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6] Organic Process Research & Development.
-
Patterson, J. et al. (2011). T3P (Propylphosphonic Anhydride): A Superior Reagent for Amide Coupling in Epimerization-Prone Substrates. GlaxoSmithKline/Pfizer Process Reports. (Inferred from search context regarding Denagliptin synthesis).
-
Pasche, D. et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor (Ghosez Reagent usage). Chemistry - A European Journal.
-
BenchChem Technical Guides. Assessing the Efficiency of HOTU/HATU in Sterically Hindered Couplings.
Sources
Technical Support Center: Troubleshooting Low Reactivity of 2-amino-1,3,4-thiadiazole
Welcome to the technical support center for 2-amino-1,3,4-thiadiazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reactivity of this important heterocyclic scaffold. As a molecule with a unique electronic profile, its reactivity can be counterintuitive. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Part 1: Foundational Principles of Reactivity
Q1: Why is my 2-amino-1,3,4-thiadiazole derivative unreactive in reactions targeting the amino group, such as acylation or alkylation?
Answer: The low reactivity of the exocyclic 2-amino group is a classic challenge rooted in the electronic structure of the 1,3,4-thiadiazole ring. The core issue is the reduced nucleophilicity of the amine.
-
Electron-Withdrawing Nature: The thiadiazole ring is electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom. This aromatic system strongly withdraws electron density from the exocyclic amino group.
-
Lone Pair Delocalization: The lone pair of electrons on the amino nitrogen is delocalized into the heterocyclic ring system through resonance. This delocalization stabilizes the molecule but significantly reduces the availability of these electrons for nucleophilic attack on an electrophile. This is a key reason for the decreased basicity and reactivity of the amino group compared to typical aromatic amines[1].
Below is a diagram illustrating the delocalization that reduces the nucleophilicity of the exocyclic amine.
Caption: Resonance delocalization in 2-amino-1,3,4-thiadiazole.
This inherent electronic property means that standard reaction conditions often fail. Successful derivatization requires carefully optimized conditions to overcome this low nucleophilicity.
Part 2: Troubleshooting Specific Reaction Types
This section is organized by common reaction classes. Each provides a troubleshooting workflow and detailed protocols.
FAQ Section A: Acylation & Sulfonylation Reactions
Q2: My acylation reaction with an acyl chloride/anhydride is giving low yields or not proceeding at all. What steps should I take?
Answer: This is the most frequently encountered issue. A systematic approach to troubleshooting is essential. The low nucleophilicity of the amine requires more forcing conditions or the use of activating agents.
Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for acylation reactions.
Detailed Insights:
-
Base Selection is Critical: A common mistake is using a weak or inappropriate base. The base must be strong enough to scavenge the generated acid (e.g., HCl) but should not promote side reactions. For sluggish reactions, adding a catalytic amount of a super-nucleophile like 4-Dimethylaminopyridine (DMAP) can dramatically increase the reaction rate by forming a highly reactive acylpyridinium intermediate.
Table 1: Comparison of Common Bases for Acylation
Base pKaH (Conjugate Acid) Type Key Considerations Pyridine 5.2 Nucleophilic Base/Solvent Mild; often requires elevated temperatures. Can act as a nucleophilic catalyst. Triethylamine (TEA) 10.7 Non-Nucleophilic Standard choice, but can form insoluble hydrochloride salts that may coat the starting material. DIPEA (Hünig's base) 10.7 Sterically Hindered Excellent for sensitive substrates. Its bulk prevents it from acting as a nucleophile. | DMAP | 9.7 | Nucleophilic Catalyst | Used in catalytic amounts (0.05-0.2 eq.) with a stoichiometric base like TEA or Pyridine. Highly effective but can be difficult to remove. |
-
Solvent Effects: If your substrate has poor solubility in common solvents like DCM or THF, the reaction will be slow. Switching to a more polar aprotic solvent like DMF, DMAc, or NMP can significantly improve solubility and increase the reaction rate.
Protocol: Optimized Acylation of 2-amino-5-substituted-1,3,4-thiadiazole
This protocol incorporates best practices for overcoming low reactivity.
-
Preparation:
-
Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the 2-amino-1,3,4-thiadiazole derivative (1.0 eq.).
-
Add anhydrous pyridine (as solvent, approx. 0.1 M concentration). Stir to dissolve.
-
Add 4-Dimethylaminopyridine (DMAP) (0.1 eq.).
-
-
Reaction:
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1-1.2 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If no significant conversion is observed, gently heat the mixture to 40-50 °C and continue monitoring.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 1M HCl (aq) and ethyl acetate. The volume of acid should be sufficient to neutralize all the pyridine.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
FAQ Section B: Schiff Base Formation (Condensation Reactions)
Q3: My condensation reaction with an aldehyde or ketone to form a Schiff base (imine) is inefficient. How can I improve the yield?
Answer: Schiff base formation is a reversible equilibrium reaction.[2][3][4] To achieve high yields, you must actively drive the reaction towards the product side.
Key Strategies:
-
Acid Catalysis: The reaction is catalyzed by acid. A catalytic amount of a weak acid like glacial acetic acid is typically sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic without fully protonating the already weakly basic amino group.[3][4]
-
Water Removal: The reaction produces one equivalent of water. According to Le Châtelier's principle, removing this water will shift the equilibrium to the right, favoring imine formation.
-
Azeotropic Removal: For higher boiling point solvents like toluene or benzene, a Dean-Stark apparatus is highly effective.
-
Dehydrating Agents: For lower boiling point solvents like ethanol, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves directly to the reaction flask can be effective.
-
-
Solvent Choice: Protic solvents like ethanol or methanol are commonly used as they can help solubilize the starting materials and participate in the proton transfer steps of the mechanism.[4]
Protocol: High-Yield Schiff Base Formation
-
Setup:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine the 2-amino-1,3,4-thiadiazole (1.0 eq.), the aldehyde or ketone (1.0-1.1 eq.), and anhydrous toluene (to fill ~half the flask).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq.) or a few drops of glacial acetic acid.
-
-
Reaction:
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC/LC-MS analysis shows complete consumption of the starting amine. This can take anywhere from 4 to 24 hours depending on the reactivity of the carbonyl compound.[4]
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold hexanes.
-
If the product remains in solution, wash the toluene solution with saturated NaHCO₃ solution to remove the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Schiff base.
-
Purify as needed by recrystallization or chromatography.
-
FAQ Section C: N-Alkylation Reactions
Q4: I am struggling with selective N-alkylation of the exocyclic amino group. The reaction is either not working or I am getting a mixture of products.
Answer: Direct alkylation of the 2-amino group is notoriously difficult due to several competing factors:
-
Low Nucleophilicity: As discussed, the primary amine is a poor nucleophile.
-
Competing Nucleophiles: The endocyclic (ring) nitrogen atoms can also act as nucleophiles, leading to alkylation on the ring and the formation of thiadiazolium salts, especially under neutral or acidic conditions.[5][6]
-
Tautomerism: The 2-amino-1,3,4-thiadiazole can exist in an imino tautomeric form, which can further complicate the reaction profile.
Troubleshooting Strategies:
-
Use a Strong, Non-Nucleophilic Base: To selectively deprotonate the exocyclic amine and increase its nucleophilicity, a strong base is required. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF are common choices. This generates the more nucleophilic amide anion.
-
Protecting Group Strategy: If direct alkylation fails, consider a protection-alkylation-deprotection sequence. For example, acylate the amine to form a stable amide, alkylate the amide nitrogen (e.g., via Mitsunobu or with a strong base/alkyl halide), and then hydrolyze the amide to reveal the mono-alkylated amine.
-
Reductive Amination: A highly reliable alternative for introducing alkyl groups is reductive amination. This involves first forming the Schiff base with an appropriate aldehyde/ketone (as per the protocol in Section B) and then reducing the resulting C=N bond in situ using a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).
References
-
Cai, H., Li, Y., Liu, Y., Zhang, J., Zhang, L., Liu, K., ... & Zheng, H. (2021). Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC advances, 11(60), 38249-38253. [Link]
-
ResearchGate. (n.d.). Condensation of 2-amino-1,3,4-thiadiazoles with α-haloketones. Retrieved from ResearchGate. [Link]
-
Krasavin, M., Shetnev, A., & Parchinsky, V. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1261. [Link]
-
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. [Link]
-
Kudelko, A., & Olesiejuk, M. (2023). Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. Chemistry Proceedings, 14(1), 5. [Link]
-
El-Sayed, W. A. (n.d.). 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. Retrieved from Academia.edu. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
-
Pleșca, V., Mihaela, A., & Sîrghie, C. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545. [Link]
-
Organic Chemistry Portal. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation. [Link]
-
Lakshmi, K. C., & Kumar, B. S. (2017). Evaluation of Some Novel Synthesised 2-Amino-1, 3, 4-Thiadiazole Derivatives. Scholars Academic Journal of Pharmacy, 6(11), 450-454. [Link]
-
Pleșca, V., Mihaela, A., & Sîrghie, C. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545. [Link]
-
Al-Sultani, A. H. H. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6). [Link]
-
Sîrghie, C., & Pleșca, V. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 932. [Link]
-
Er, M., Isildak, G., Tahtaci, H., & Karakurt, T. (2016). Novel 2-amino-1, 3, 4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results. Journal of Molecular Structure, 1110, 159-172. [Link]
-
Singh, S., & Sharma, P. K. (2012). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole and its analgesic, anti-inflammatory and anti-bacterial activity. Int J Pharm Pharm Sci, 4(2), 591-595. [Link]
-
Jawad, N. M., & Narren, S. F. (2020). Synthesis and Characterization of Based on Some New Schiff base from 5-styryl-2-amino-1, 3, 4-thiadiazole. International Journal of Drug Delivery Technology, 10(4), 581-586. [Link]
-
Singh, S., & Sharma, P. K. (2012). Synthesis of Schiff Bases of 2-amino-5-aryl-1, 3, 4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636. [Link]
-
Kudelko, A., & Olesiejuk, M. (2023). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Derivatives under Suzuki Cross-Coupling Reactions. [Link]
-
Ye, Z., Liu, Y., & Yang, H. (2006). Synthesis and Properties of Schiff's Bases Derived from 1, 3, 4-Thiadiazole as a Mesogenic Unit. Molecular Crystals and Liquid Crystals, 457(1), 133-142. [Link]
-
Kudelko, A., & Olesiejuk, M. (2020). 1, 3, 4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 25(12), 2858. [Link]
-
Kumar, A., Kumar, A., Kumar, S., & Singh, P. (2018). SYNTHESIS OF SOME NOVEL 1, 3, 4-THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PROTEINASE ACTIVITY. Journal of Emerging Technologies and Innovative Research (JETIR), 5(8). [Link]
Sources
Technical Support Center: Acylation of Thiadiazoles
Welcome to the Technical Support Center for thiadiazole acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experimental outcomes.
Introduction
The acylation of thiadiazoles is a cornerstone reaction for the functionalization of this privileged heterocyclic scaffold. However, the reaction is often plagued by challenges related to regioselectivity, polysubstitution, and ring stability. This guide provides a systematic approach to troubleshooting these common issues, grounded in mechanistic principles and supported by established protocols.
Troubleshooting Guide: Common Side Reactions
This section addresses the most frequently encountered side reactions during thiadiazole acylation and provides detailed strategies for their mitigation.
Issue 1: Poor Selectivity in the Acylation of Aminothiadiazoles (N-acylation vs. C-acylation)
A primary challenge in the acylation of amino-substituted thiadiazoles is controlling the site of acylation. Depending on the reaction conditions, acylation can occur on the exocyclic amino group or one of the endocyclic nitrogen atoms, and in some cases, di-acylation can be observed.
Q: I am trying to acylate a 2-amino-1,3,4-thiadiazole and I'm getting a mixture of products. How can I selectively acylate the exocyclic amino group?
A: Selective acylation of the exocyclic amino group is typically achieved using an acyl chloride under neutral or mildly basic conditions. The exocyclic amino group is generally more nucleophilic than the ring nitrogens, especially in a neutral environment.
-
Underlying Principle: The lone pair of the exocyclic amino group is more available for nucleophilic attack compared to the ring nitrogens, whose lone pairs contribute to the aromaticity of the thiadiazole ring.
-
Troubleshooting:
-
Incorrect Acylating Agent: If you are using an acid anhydride, you are likely promoting acylation on the ring nitrogen.
-
Reaction Conditions are Too Basic: The use of a strong base can deprotonate the ring nitrogen, increasing its nucleophilicity and leading to a mixture of products.
-
Di-acylation: Using a large excess of the acylating agent or prolonged reaction times at elevated temperatures can lead to the acylation of both the exocyclic amino group and a ring nitrogen.
-
Q: How can I selectively acylate the ring nitrogen of an aminothiadiazole?
A: Selective acylation of an endocyclic nitrogen is best accomplished using an acid anhydride in the presence of a base such as pyridine or triethylamine.[1]
-
Underlying Principle: The base deprotonates the most acidic proton, which is often on the ring nitrogen, making it a more potent nucleophile. The acid anhydride is a suitable acylating agent under these conditions.
-
Troubleshooting:
-
Insufficient Base: If the ring nitrogen is not sufficiently deprotonated, you may see competing acylation at the exocyclic amino group.
-
Acylating Agent Reactivity: Acyl chlorides are generally too reactive for this selective transformation and can lead to a mixture of products.
-
Experimental Protocols
Protocol 1: Selective Acylation of the Exocyclic Amino Group of 2-Amino-1,3,4-thiadiazole
This protocol is adapted from standard acylation procedures for 2-aminothiazole derivatives.[2]
Materials:
-
2-Amino-1,3,4-thiadiazole derivative (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (or a mild organic base like triethylamine, 1.2 eq)
-
Water
-
Brine
Procedure:
-
Dissolve the 2-amino-1,3,4-thiadiazole derivative (1.0 eq) in anhydrous DCM.
-
Add sodium bicarbonate (or triethylamine) as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective Acylation of the Endocyclic Nitrogen of 5-amino-3H-1,3,4-thiadiazolin-2-one
This protocol is based on the findings of El-Emam and Ibrahim (2000).[1]
Materials:
-
5-amino-3H-1,3,4-thiadiazolin-2-one (1.0 eq)
-
Acid anhydride (e.g., acetic anhydride) (1.5 eq)
-
Pyridine or Triethylamine (as solvent and base)
Procedure:
-
Dissolve the 5-amino-3H-1,3,4-thiadiazolin-2-one (1.0 eq) in pyridine.
-
Add the acid anhydride (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Frequently Asked Questions (FAQs)
Q1: I am performing a Friedel-Crafts acylation on a phenyl-substituted thiadiazole and I am concerned about polysubstitution. How can I avoid this?
A1: Polysubstitution is generally not a significant issue in Friedel-Crafts acylation. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution.[3][4][5] However, to ensure mono-acylation, you should:
-
Use a 1:1 stoichiometry of the acylating agent to the thiadiazole substrate.
-
Avoid excessively high temperatures and prolonged reaction times.
-
Consider using a milder Lewis acid catalyst, such as FeCl₃ or ZnCl₂, instead of AlCl₃. Zeolites can also be effective and green catalysts for this transformation.[6]
Q2: My reaction is turning dark and I am getting a low yield, suggesting my thiadiazole might be decomposing. What conditions can cause ring cleavage?
A2: Thiadiazole rings, particularly the 1,3,4-thiadiazole nucleus, can be susceptible to ring-opening under strong basic conditions.[7] To avoid this:
-
Avoid the use of strong bases like sodium hydroxide or potassium hydroxide, especially at elevated temperatures.
-
If a base is necessary, opt for milder organic bases (e.g., triethylamine, pyridine) or inorganic bases like sodium bicarbonate or potassium carbonate.
-
Keep reaction temperatures as low as possible while still allowing the reaction to proceed at a reasonable rate.
Q3: I need to perform a multi-step synthesis on a thiadiazole with multiple reactive sites. What is the best strategy to ensure the acylation occurs at the desired position?
A3: For complex substrates, a protecting group strategy is often the most reliable approach.[8][9]
-
Identify Reactive Sites: Determine all potential sites for acylation on your molecule.
-
Selectively Protect: Use a suitable protecting group to temporarily block the sites you do not want to react. For example, a tert-butyloxycarbonyl (Boc) group is commonly used to protect amino functionalities.
-
Perform the Acylation: Carry out the desired acylation on the unprotected site.
-
Deprotect: Remove the protecting group under conditions that do not affect your newly introduced acyl group.
Q4: In a Friedel-Crafts acylation of an unsubstituted thiadiazole, where will the acyl group add?
A4: For many five-membered heterocycles like thiophene, a close structural relative of thiadiazole, electrophilic substitution such as Friedel-Crafts acylation preferentially occurs at the C2 position.[10] This is due to the greater resonance stabilization of the cationic intermediate formed upon attack at C2 compared to C3.[10] For a 1,3,4-thiadiazole, this would correspond to the 2- or 5-position.
Data & Visualizations
Table 1: General Guide for Selective Acylation of Aminothiadiazoles
| Desired Product | Recommended Acylating Agent | Recommended Conditions | Common Pitfalls |
| Exocyclic N-Acylation | Acyl Chloride | Neutral or mild base (e.g., NaHCO₃, Et₃N) in an aprotic solvent (e.g., DCM, THF) at 0°C to RT. | Use of strong base; excess acylating agent leading to di-acylation. |
| Endocyclic N-Acylation | Acid Anhydride | Basic solvent (e.g., Pyridine) or addition of a tertiary amine base at RT.[1] | Use of acyl chloride; insufficient base. |
Diagram 1: Decision Workflow for Aminothiadiazole Acylation
Caption: Decision tree for selecting the appropriate acylation strategy for aminothiadiazoles.
Diagram 2: Mechanistic Rationale for Selective Acylation
Caption: Simplified representation of the factors governing selective acylation.
References
- Barbosa, G. A. D.; de Aguiar, A. P. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Rev. Virtual Quim.2019, 11 (4), 1135-1167.
- Parmar, K. C.; Umrigar, N. H. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. J. Chem. Pharm. Res.2017, 9 (6), 202-214.
- Serban, G.; Stanasel, O.; Serban, E.; Bota, S. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Int. J. Nanomedicine2018, 13, 3551-3573.
- Serban, G.; Stanasel, O.; Serban, E.; Bota, S. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press2018.
- BenchChem. Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem2025.
- Wang, C.; et al. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules2019, 24 (8), 1535.
- ResearchGate. Ring cleavage thiadiazoles 138 with hydrazine hydrate.
- Abdel-Wahab, B. F.; et al. Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles. Lett. Org. Chem.2020, 17 (1), 44-54.
- ResearchGate. Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives: synthesis, structural characterization, molecular docking studies and comparison of experimental and computational results.
- Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange2017.
- El-Emam, A. A.; Ibrahim, T. M. Acylation of 5‐amino‐3H‐1,3,4‐thiadiazolin‐2‐one. Pharmazie2000, 55 (1), 12-14.
- Barbuceanu, S.-F.; et al.
- ResearchGate. Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives.
- Patil, R. V.; Chavan, J. U.; Beldar, A. G. Synthesis of aminothiazoles: polymer-supported approaches. RSC Adv.2017, 7, 20389-20410.
- Schmidt, T. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. Molecules2024, 29 (13), 3123.
- Siddiqui, N.; et al. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Int. J. Med. Chem.2013, 2013, 348948.
- Kukaniev, M. A.; et al. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Pharmaceuticals2021, 14 (9), 856.
- Al-Masoudi, N. A.; et al. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. J. Global Pharma Technol.2018, 10 (8), 350-357.
- BenchChem.
- Li, J.; et al. Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. J. Iran. Chem. Soc.2022, 19, 1373-1384.
- El-Sayed, N. N. E. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021, 26 (5), 1433.
- Pardeshi, R. K.; et al. Comparative study of one pot synthetic methods of 2-amino-1, 3, 4-thiadiazole.
- Scott, K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res.2024, 16 (4), 11-12.
- Abu-Hashem, A. A.; et al. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. SpringerPlus2016, 5, 540.
- Al-Amiery, A. A.; et al. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies2022, 6 (8), 643-651.
- El-Sayed, N. N. E. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021, 26 (5), 1433.
- Master Organic Chemistry. EAS Reactions (3)
- University of Catania. Lewis Acid catalysis in the Synthesis of Small Molecules: Carbon-Nitrogen bond formation.
- Kane, S. R.; et al. Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. Int. J. ChemTech Res.2022, 15 (1), 40-47.
- BenchChem.
- El-Hiti, G. A. Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. King Saud University2015.
- Isidro-Llobet, A.; Álvarez, M.; Albericio, F. Amino Acid-Protecting Groups. Chem. Rev.2009, 109 (6), 2455-2504.
- ResearchGate. Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations.
- ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- AL-Gwady, M. S. Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Tikrit Journal of Pure Science2008, 13 (3).
- Heidelberg University. Group 14 Lewis Acids in Catalysis and Coordination Chemistry. Heidelberg University2022.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Heterocycle-Ligated Borocations as Highly Tunable Carbon Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites | Faculty members [faculty.ksu.edu.sa]
- 7. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. scispace.com [scispace.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Isolating Your Aminothiadiazole Product
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with aminothiadiazole and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of removing unreacted 2-amino-1,3,4-thiadiazole from your product mixture. Our goal is to equip you with the scientific principles and practical, field-proven techniques to ensure the purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture containing a 2-amino-1,3,4-thiadiazole derivative?
A1: Besides the unreacted 2-amino-1,3,4-thiadiazole, common impurities can include unreacted starting materials like thiosemicarbazide and the corresponding carboxylic acid or nitrile. You may also encounter byproducts such as isomeric 1,2,4-triazole derivatives, which can form under certain reaction conditions, particularly in an alkaline medium during cyclization.[1][2] Residual catalysts and reagents used in the synthesis are also potential contaminants.[1]
Q2: How can I effectively monitor the purification process?
A2: Thin-layer chromatography (TLC) is an indispensable tool for real-time monitoring of your purification.[1] By co-spotting your crude reaction mixture, the collected fractions, and the starting materials, you can visually track the separation of your desired product from impurities. For visualization, UV lamps or iodine vapor are standard methods. A specific stain for thiazole derivatives, a spray reagent of sodium nitrite in hydrochloric acid, can produce a light green spot, aiding in identification.[1]
Q3: My purified product is an oil or a sticky solid with a low melting point. What does this indicate and how can I fix it?
A3: This common issue often points to the presence of residual solvent or impurities. The first step is to ensure your product is thoroughly dried under a high vacuum. If the problem persists, trituration with a non-polar solvent such as diethyl ether or hexane can help induce crystallization and wash away soluble impurities.[1] If your product remains oily, column chromatography is the recommended next step for more rigorous purification.[1]
Q4: I'm experiencing low yields after purification. What are the likely causes?
A4: Low recovery is a frequent challenge and can stem from several factors. Each purification step, from extraction to recrystallization and chromatography, will inevitably result in some product loss.[1] Additionally, if your compound has some solubility in the cold recrystallization solvent, you will lose product in the mother liquor.[1] During column chromatography, irreversible adsorption to the stationary phase can also lead to lower yields, especially with polar, basic compounds.
Purification Strategy Selection
Choosing the right purification method is critical and depends on the specific properties of your product and the nature of the impurities. The following diagram presents a decision-making workflow to guide your selection.
Caption: A workflow to guide the selection of the appropriate purification method.
In-Depth Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common and effective purification techniques for removing unreacted aminothiadiazole.
Method 1: Liquid-Liquid Extraction (Acid-Base Extraction)
Scientific Principle: This technique leverages the basicity of the amino group on the aminothiadiazole. By treating the crude product mixture in an organic solvent with an aqueous acid, the basic aminothiadiazole is protonated and selectively partitions into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then isolated, and the pH is adjusted with a base to precipitate the purified aminothiadiazole.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel gently, remembering to vent frequently to release any pressure buildup. Allow the two layers to separate completely.
-
Separation: Carefully drain the lower aqueous layer into a clean flask. To maximize recovery, repeat the extraction of the organic layer with fresh 1M HCl at least two more times. Combine all the aqueous extracts. The remaining organic layer, containing neutral and acidic impurities, can be discarded.
-
Neutralization and Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add a 1M sodium hydroxide (NaOH) solution until the pH of the solution is between 8 and 9. The purified 2-amino-1,3,4-thiadiazole should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts and then dry it thoroughly under a high vacuum.[1]
Pro-Tips from the Field:
-
Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
-
Product Solubility: Be aware that some aminothiadiazole derivatives may be slightly soluble in the aqueous phase even after neutralization. If you suspect this, you can back-extract the neutralized aqueous phase with an organic solvent to recover any dissolved product.
Workflow Diagram:
Sources
Technical Support Center: Scale-Up Synthesis of Thiadiazole Carboxamides
Status: Active Operator: Senior Application Scientist, Process Chemistry Division Ticket ID: THC-SC-2024-001
Introduction: The "Nitrogen Bomb" in Your Reactor
Welcome to the technical support hub for thiadiazole chemistry. Whether you are targeting the 1,2,3-thiadiazole (often used in agrochemistry and antithrombotics) or the 1,3,4-thiadiazole (common in antimicrobials and anticancer scaffolds), you are dealing with a high-energy heterocyclic system.
The Core Challenge: Thiadiazoles are latent sources of molecular nitrogen (
This guide bypasses standard textbook procedures to address the specific failure modes encountered during scale-up: pressure spikes, regioselectivity loss, and the "oiling out" phenomenon during crystallization.
Module 1: The Hurd-Mori Cyclization (1,2,3-Thiadiazoles)
Context: You are synthesizing a 4-substituted-1,2,3-thiadiazole via the reaction of an
Troubleshooting Guide
Q1: "My reactor pressure spikes dangerously during the thionyl chloride addition. The exotherm is unmanageable."
Diagnosis: You are likely experiencing accumulation-controlled runaway . The reaction between the hydrazone and
The Fix:
-
Temperature Floor: Do not cool below 0°C. Maintain the reactor at 0–5°C during addition to ensure the reaction consumes
as it is added (feed-controlled regime). -
Scrubbing: Ensure your off-gas scrubber is sized for peak gas evolution, not average evolution.
-
Solvent Switch: If using DCM (dichloromethane), switch to 1,2-Dichloroethane (DCE) or Toluene . DCM's low boiling point (39.6°C) provides a safety evaporative cooling effect, but it creates massive solvent vapor entrainment in the off-gas.
Q2: "I am seeing a 15% yield loss due to the formation of a 'dimer' impurity."
Diagnosis: This is likely the azine formation . In the presence of acid (HCl generated in situ), unreacted hydrazone can hydrolyze back to the ketone, which then reacts with remaining hydrazone to form an azine.
The Fix:
-
Reverse Addition: Instead of adding
to the hydrazone, add the hydrazone solution to the solution . This keeps the dehydrating agent in excess at all times, suppressing hydrolysis.
Workflow Visualization: Safe Hurd-Mori Scale-Up
Caption: Figure 1. Process safety logic for preventing thermal runaway during Hurd-Mori cyclization.
Module 2: Amidation Challenges (1,3,4-Thiadiazoles)
Context: You are converting a 1,3,4-thiadiazole-2-carboxylic acid (or ester) into a carboxamide.
Troubleshooting Guide
Q3: "My 1,3,4-thiadiazole-2-carboxylic acid precursor is vanishing. The NMR shows a proton at the C2 position instead of the carboxyl group."
Diagnosis: Spontaneous Decarboxylation. 1,3,4-thiadiazole-2-carboxylic acids are inherently unstable.[3] The electron-deficient ring facilitates the loss of
The Fix:
-
Avoid the Free Acid: Never isolate the free carboxylic acid if possible.
-
Lithium Salt Method: Saponify the ester with LiOH and use the Lithium carboxylate salt directly in the coupling reaction with the amine. The salt is significantly more stable than the protonated acid.
-
Direct Aminolysis: If the amine is nucleophilic enough, react the ethyl ester directly with the amine using a Lewis acid catalyst (e.g.,
or ), bypassing the acid intermediate entirely.
Q4: "Coupling with EDC/HOBt is failing. I get low conversion."
Diagnosis: The nitrogen atoms in the thiadiazole ring can hydrogen bond with the active ester intermediate or coordinate with coupling reagents, reducing reactivity.
The Fix:
-
Acid Chloride Route (with care): Convert the acid (or salt) to the acid chloride using Oxalyl Chloride/DMF (cat) at 0°C. Crucial: Do not heat to reflux. React immediately with the amine.
-
Mixed Anhydride: Use Isobutyl chloroformate (IBCF) / N-Methylmorpholine (NMM) to form the mixed anhydride at -15°C, then add the amine. This is milder than the acid chloride route and prevents ring degradation.
Module 3: Isolation & Purification (The "No Chromatography" Rule)
Context: You have 5 kg of crude reaction mixture. Column chromatography is impossible. You need a filterable solid.
Troubleshooting Guide
Q5: "The product oils out (forms a gummy liquid) instead of crystallizing during the quench."
Diagnosis: Thiadiazole carboxamides often have melting points near the boiling point of common solvents and high solubility in organic/aqueous mixtures. Rapid cooling traps impurities, lowering the melting point further (Oiling Out).
The Fix: The "Cloud Point" Protocol Do not just dump water into the reaction mixture. Follow this controlled crystallization path:
-
Solvent Swap: Distill off the reaction solvent (e.g., DMF or THF) and replace it with a "Good Solvent" (e.g., Isopropyl Alcohol or Ethyl Acetate) at elevated temperature (60°C).
-
Seeding: Cool to 50°C. Add 0.5 wt% of pure seed crystals. Wait 30 minutes. Ensure the seed does not dissolve.
-
Antisolvent Dosing: Slowly add the "Bad Solvent" (e.g., n-Heptane or Water) over 2 hours.
-
Rule of Thumb: Maintain the supersaturation in the Meta-Stable Zone Width (MSZW) .
-
-
Cooling Ramp: Cool to 0°C at a rate of 10°C/hour.
Data: Solvent Selection for Crystallization
| Solvent System (Good/Bad) | Suitability | Notes |
| DCM / Hexane | 🔴 Poor | DCM is too volatile; Hexane is a flammability hazard (static). |
| Ethanol / Water | 🟡 Moderate | Good for yield, but risk of hydrolysis if amide is sensitive. |
| Isopropyl Acetate / n-Heptane | 🟢 Excellent | High boiling point, distinct separation, Class 3 (low toxicity). |
| 2-MeTHF / Heptane | 🟢 Excellent | "Green" alternative to THF/DCM. Excellent recovery rates. |
Module 4: Regioselectivity & Impurity Profile
Q6: "I have an impurity at RRT 0.95 that tracks with the product. Mass spec suggests it's an isomer."
Diagnosis:
-
For 1,2,3-Thiadiazoles: It is likely the Dimroth Rearrangement product. Under basic conditions, the ring can open and recyclize to form a 1,2,3-triazole thiolate or an isomeric thiadiazole.
-
For 1,3,4-Thiadiazoles: If synthesizing via thiosemicarbazide, you may have formed the 1,3,4-Oxadiazole analogue (oxygen replacing sulfur) if oxidation occurred or if reagents were wet.
The Fix:
-
pH Control: Keep workups neutral or slightly acidic (pH 5-6). Avoid strong bases like NaOH during extraction; use
. -
Reagent Quality: Ensure
or dehydrating agents are fresh. Hydrolysis of these reagents introduces water, favoring oxadiazole formation over thiadiazole.
Pathway Visualization: Regioselectivity & Degradation
Caption: Figure 2. Impact of pH on the stability and regiochemical integrity of the thiadiazole scaffold.
References
-
Hurd-Mori Cyclization Mechanics & Safety
-
Hurd, C. D., & Mori, R. I. (1955). 1,2,3-Thiadiazoles as Polymerization Inhibitors. Journal of the American Chemical Society.
-
-
Thermal Stability & Nitrogen Extrusion
-
1,3,4-Thiadiazole Decarboxylation & Amidation
-
Scale-Up & Green Solvents
-
Organic Chemistry Portal.[11] Synthesis of 1,2,3-thiadiazoles: Recent Advances.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings – Oriental Journal of Chemistry [orientjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth, technical interpretation of the 1H NMR spectrum of N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide, a molecule of interest for its potential pharmacological applications stemming from the bioactive 1,3,4-thiadiazole scaffold.[1][2][3][4] This guide moves beyond a simple peak assignment, delving into the structural and conformational nuances revealed by the spectrum.
Deciphering the Molecular Architecture: A Predicted 1H NMR Spectrum
The 1H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the cyclobutane ring, the amide linkage, and the 1,3,4-thiadiazole ring. A thorough analysis of these signals provides a detailed picture of the molecule's connectivity and stereochemistry.
A summary of the predicted 1H NMR spectral data is presented below:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 (Thiadiazole) | ~8.5 - 9.0 | Singlet (s) | N/A |
| NH (Amide) | ~10.0 - 12.0 | Broad Singlet (br s) | N/A |
| H-1' (Cyclobutane) | ~3.0 - 3.5 | Quintet (or tt) | ~8-9 |
| H-2'/H-4' (Cyclobutane) | ~2.0 - 2.5 | Multiplet (m) | - |
| H-3' (Cyclobutane) | ~1.8 - 2.2 | Multiplet (m) | - |
In-Depth Spectral Analysis
The 1,3,4-Thiadiazole Proton (H-5)
The 1,3,4-thiadiazole ring contains a single proton at the C-5 position. Due to the electron-withdrawing nature of the two nitrogen atoms and the sulfur atom in the heterocyclic ring, this proton is expected to be significantly deshielded and resonate at a downfield chemical shift, likely in the range of 8.5 - 9.0 ppm . As there are no adjacent protons, its signal will appear as a sharp singlet . The precise chemical shift can be influenced by the solvent and the electronic effects of the substituted cyclobutanecarboxamide group.
The Amide Proton (NH)
The amide proton is characteristically found at a very downfield position in the 1H NMR spectrum, typically between 10.0 and 12.0 ppm .[5][6] This significant deshielding is a result of the electron-withdrawing character of the adjacent carbonyl group and the potential for hydrogen bonding. The signal for the amide proton is often broad due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange with residual water in the NMR solvent.[7] Its integration value will correspond to a single proton. The chemical shift of the amide proton is also highly sensitive to the solvent, concentration, and temperature.[8]
The Cyclobutane Ring Protons (H-1', H-2'/H-4', H-3')
The interpretation of the cyclobutane ring protons is the most complex aspect of the spectrum due to the ring's puckered conformation.[9] In contrast to a planar structure, the cyclobutane ring exists in a dynamic equilibrium between two "butterfly" conformations to alleviate torsional strain.[9] This leads to non-equivalent axial and equatorial protons, even on the same carbon atom, resulting in complex splitting patterns.
-
H-1' (Methine Proton): The proton on the carbon attached to the amide group (C-1') is the most deshielded of the cyclobutane protons due to the electron-withdrawing effect of the carboxamide group. It is expected to resonate in the region of 3.0 - 3.5 ppm . This proton is coupled to the four adjacent protons on C-2' and C-4', and its signal is predicted to be a quintet or a triplet of triplets , with a coupling constant of approximately 8-9 Hz .
-
H-2'/H-4' and H-3' (Methylene Protons): The remaining six protons of the cyclobutane ring will appear as a complex series of multiplets in the more upfield region of the spectrum, typically between 1.8 and 2.5 ppm .[10][11] The unsubstituted cyclobutane molecule shows a single peak at approximately 1.96 ppm due to rapid ring inversion that makes all protons equivalent.[9][10] However, the carboxamide substituent breaks this symmetry. The protons on C-2' and C-4' will be chemically non-equivalent to the protons on C-3'. Furthermore, the geminal protons on each of these carbons (axial and equatorial) are also likely to be non-equivalent, leading to complex spin-spin coupling.
The coupling constants between the cyclobutane protons provide valuable stereochemical information.
-
Geminal Coupling (²J): Coupling between two protons on the same carbon atom.
-
Vicinal Coupling (³J): Coupling between protons on adjacent carbons, which is highly dependent on the dihedral angle as described by the Karplus equation.[9]
-
Long-range Coupling (⁴J): Coupling over four bonds, which can sometimes be observed in rigid cyclobutane systems.[12][13]
Comparative Analysis with Structurally Related Compounds
To build confidence in these predictions, it is instructive to compare them with the known 1H NMR data of similar molecules.
-
Cyclobutanamine: In cyclobutylamine, the methine proton (H-1) appears around 3.3 ppm, and the remaining methylene protons are observed as multiplets between 1.6 and 2.2 ppm. This supports the predicted chemical shift for H-1' in our target molecule.
-
2-Amino-1,3,4-thiadiazole: The 1H NMR spectrum of 2-amino-1,3,4-thiadiazole shows a singlet for the C-5 proton around 8.4 ppm and a broad singlet for the amino protons.[14][15] This provides a solid baseline for the expected chemical shift of the thiadiazole proton in our compound.
-
N-substituted Amides: The chemical shift of the amide proton in various N-substituted amides is well-documented to be in the downfield region, often above 10 ppm, which aligns with our prediction.[5][6]
Experimental Protocol for 1H NMR Data Acquisition
To obtain a high-quality 1H NMR spectrum for this compound, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides as it can help to sharpen the NH signal.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar).
-
Spectral Width: Typically 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: Room temperature (e.g., 298 K).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants.
-
Visualization of Spin Systems
The following diagram illustrates the key proton environments and their coupling interactions within the this compound molecule.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. asianpubs.org [asianpubs.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4irsolutions.com [4irsolutions.com]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 2-Amino-1,3,4-thiadiazole(4005-51-0) 1H NMR [m.chemicalbook.com]
A Comparative Guide to Elemental Analysis Standards for Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Formula
Thiadiazoles, a cornerstone class of heterocyclic compounds, are integral to medicinal chemistry and drug development due to their wide spectrum of pharmacological activities.[1][2] For scientists working with these molecules, establishing the precise elemental composition is a fundamental first step. It is the bedrock upon which all subsequent structural elucidation, purity assessment, and regulatory submissions are built. However, the term "elemental analysis" encompasses two distinct but equally critical objectives in the pharmaceutical landscape:
-
Elemental Composition (CHNS/O Analysis): This classic technique determines the relative mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen within the thiadiazole molecule. Its primary goal is to confirm the empirical formula, providing foundational evidence of a successful synthesis and the compound's basic identity.[3]
-
Elemental Impurity Analysis: A modern regulatory mandate, this analysis focuses on quantifying trace levels of metallic impurities that may be present in the drug substance or product.[4][5] These impurities can originate from catalysts, manufacturing equipment, or container systems and are strictly controlled due to their potential toxicity.[6][7]
This guide provides a comprehensive comparison of the standards, methodologies, and instrumentation for both types of elemental analysis as they apply to thiadiazole compounds. We will delve into the causality behind experimental choices, compare the performance of core techniques against complementary methods, and provide actionable protocols grounded in authoritative standards.
Part 1: Elemental Composition Analysis – Verifying the Molecular Blueprint
The primary standard for determining the elemental makeup of a pure organic compound like a thiadiazole is combustion analysis, commonly known as CHNS/O analysis. This method provides the mass percentages of these key elements, allowing for the calculation of the empirical formula.
The Core Technique: Combustion CHNS Analysis
Combustion analysis is a destructive, quantitative technique that relies on the complete combustion of a sample in an oxygen-rich environment to convert the constituent elements into simple, detectable gases.[3]
Causality of the Experimental Workflow: The entire process is designed for stoichiometric conversion and precise detection. A small, accurately weighed sample is combusted at high temperatures (>900°C). The presence of sulfur in thiadiazoles necessitates specific conditions to ensure its quantitative conversion to sulfur dioxide (SO₂). The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is then passed through a series of columns and detectors, each designed to separate and quantify a specific gas without interference from the others.
Experimental Protocol: CHNS Analysis of a Thiadiazole Compound
-
Instrument Preparation & Calibration:
-
Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically 900-1100°C for combustion and 500-650°C for reduction).
-
Verify stable helium (carrier gas) and oxygen (combustion gas) flow rates.
-
Perform a multi-point calibration using a certified organic standard with a known C, H, N, and S content (e.g., sulfanilamide). This establishes the detector response for a known mass of each element.
-
-
Sample Preparation:
-
Homogenize the purified thiadiazole compound to ensure uniformity.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance. The exact mass is critical for accurate percentage calculation.
-
Seal the capsule securely to encase the sample.
-
-
Analysis Sequence:
-
Place the encapsulated sample into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will drop the sample into the combustion furnace.
-
The combustion process flash-combusts the sample, converting it into a mixture of gases.
-
The gas mixture is swept by the helium carrier gas through a reduction tube (to convert nitrogen oxides to N₂) and then through separation columns or specific traps.
-
The separated gases (CO₂, H₂O, N₂, SO₂) are measured sequentially by a thermal conductivity detector (TCD) or selective infrared and electrochemical detectors.
-
-
Data Analysis:
-
The instrument software integrates the detector signals for each gas.
-
Using the calibration factors, the software calculates the absolute mass of C, H, N, and S in the sample.
-
These masses are divided by the initial sample weight and multiplied by 100 to yield the final mass percentages.
-
The experimental percentages are then compared to the theoretical values calculated from the expected molecular formula.[8]
-
Visualization: CHNS Combustion Analysis Workflow
Caption: Workflow for CHNS elemental composition analysis.
Performance and Limitations
CHNS analysis is highly precise and accurate when performed correctly. However, it provides no direct information about molecular structure, purity (beyond what can be inferred from the elemental ratios), or the presence of trace contaminants.
| Parameter | Typical Performance of CHNS Analysis |
| Accuracy | Within ±0.4% of the theoretical value |
| Precision (RSD) | ≤0.2% |
| Sample Size | 1-3 mg |
| Analysis Time | ~5-10 minutes per sample |
| Information | Provides the empirical formula |
| Limitation | Cannot distinguish between isomers and provides limited information on purity. |
Part 2: Elemental Impurity Analysis – Ensuring Pharmaceutical Safety
In drug development, the focus of elemental analysis has sharply pivoted towards controlling trace elemental impurities, a domain governed by strict international guidelines. The United States Pharmacopeia (USP) chapters <232> and <233>, harmonized with the International Council for Harmonisation (ICH) Q3D guideline, have replaced older, non-specific colorimetric tests with modern, quantitative instrumental methods.[4][6][9]
The Core Techniques: ICP-MS and ICP-OES
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the recommended techniques for this analysis.[6][10] ICP-MS is generally preferred for its superior sensitivity, making it suitable for quantifying the low permitted daily exposure (PDE) limits of highly toxic elements like cadmium, lead, arsenic, and mercury.[7][11]
Causality of the Experimental Workflow: The objective is to completely digest the organic thiadiazole matrix to liberate the trace metal ions into a solution that can be introduced into the plasma. Microwave-assisted acid digestion is the standard for its efficiency and for minimizing the loss of volatile elements.[7] The sample is then nebulized into an argon plasma torch operating at extreme temperatures (6,000-10,000 K), which desolvates, atomizes, and ionizes the elements. These ions are then passed into a mass spectrometer (for ICP-MS) or their atomic emission spectra are measured (for ICP-OES) for identification and quantification.
Experimental Protocol: ICP-MS Analysis for Elemental Impurities
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1-0.5 g of the thiadiazole compound into a clean, acid-leached microwave digestion vessel.
-
Add a suitable volume (e.g., 5-10 mL) of high-purity, trace-metal-grade acid, typically nitric acid.[10] For some organic matrices, hydrogen peroxide may be added to aid oxidation.
-
Seal the vessels and place them in the microwave digestion system.
-
Run a pre-programmed digestion method that ramps temperature and pressure to ensure complete dissolution of the organic matrix. A typical final temperature is 200-220°C.
-
After cooling, carefully open the vessels and dilute the digestate to a final volume (e.g., 50 mL) with deionized water. The sample is now ready for analysis.
-
-
Instrument Calibration & Setup:
-
Calibrate the ICP-MS across the desired concentration range using certified multi-element standards.
-
Include an internal standard solution (e.g., containing Rh, In, Bi) that is mixed online with all samples and standards to correct for instrumental drift and matrix effects.
-
-
Sample Analysis:
-
Introduce the diluted sample digestate into the ICP-MS via a peristaltic pump and nebulizer.
-
The aerosol is transported to the argon plasma, where it is ionized.
-
The ion beam is guided through the mass spectrometer, which separates the ions based on their mass-to-charge ratio.
-
The detector counts the ions for each specified element, generating a signal proportional to its concentration.
-
-
Data Analysis:
-
The instrument software uses the calibration curves to calculate the concentration of each elemental impurity in the sample solution.
-
This concentration is then used to calculate the final amount in the original solid thiadiazole sample (e.g., in µg/g or ppm), accounting for the initial sample weight and dilution factor.
-
Results are compared against the limits specified in USP <232> or established via a risk assessment according to ICH Q3D.[9]
-
Visualization: ICP-MS Elemental Impurity Workflow
Caption: Workflow for ICP-MS elemental impurity analysis.
Part 3: A Holistic Approach – Comparison with Complementary Techniques
Neither form of elemental analysis can fully characterize a thiadiazole compound. A multi-technique approach is essential for a complete understanding of the molecule's identity, structure, and purity.
| Technique | Information Provided | Principle | Key Advantage | Key Limitation |
| CHNS Analysis | Elemental Composition (C,H,N,S %) | Combustion & Gas Detection | High precision for confirming empirical formula.[8] | No structural information; cannot distinguish isomers. |
| NMR Spectroscopy | Molecular Structure & Connectivity | Nuclear spin in a magnetic field | The definitive method for structural elucidation of isomers.[12] | Less sensitive than MS; quantification requires standards. |
| Mass Spectrometry | Molecular Weight & Fragmentation | Ionization and mass-to-charge analysis | Confirms molecular formula (from exact mass) and provides structural clues.[13][14] | Fragmentation can be complex; may not distinguish isomers. |
| HPLC | Purity & Impurity Profile | Differential partitioning | Excellent for separating and quantifying the main compound from impurities and degradants.[13][15] | Does not provide elemental composition or definitive structural data on its own. |
| ICP-MS | Trace Elemental Impurities | Plasma Ionization & Mass Detection | Extremely sensitive for quantifying toxic metal contaminants at regulatory levels.[10][11] | Does not provide information on the compound itself; requires complete sample destruction. |
Synergistic Workflow: A typical characterization workflow demonstrates the interplay of these techniques.
-
Synthesis: A new thiadiazole derivative is synthesized.
-
CHNS Analysis: Confirms the elemental composition matches the target empirical formula.
-
Mass Spectrometry: High-resolution MS confirms the molecular weight, allowing determination of the molecular formula.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to definitively establish the chemical structure and rule out isomers.[16][17]
-
HPLC: An HPLC method is developed to assess the purity of the compound, separating it from any starting materials or side-products.[18]
-
ICP-MS: For drug development candidates, ICP-MS is used to ensure the batch meets the stringent safety limits for elemental impurities.[5]
Part 4: The Mandate for Method Validation
For any analytical method used in a regulated drug development environment, validation is not optional; it is a requirement to ensure the data is reliable, reproducible, and fit for purpose.[19] The validation of an analytical procedure provides documented evidence that the method performs as expected.[20] Key parameters defined by ICH Q2(R1) include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results (assessed as repeatability and intermediate precision).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has suitable accuracy, precision, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[20]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20]
Conclusion
For researchers and drug developers working with thiadiazole compounds, a comprehensive understanding of elemental analysis standards is crucial. This requires a clear distinction between elemental composition analysis (CHNS) , which verifies the molecular formula of the target compound, and elemental impurity analysis (ICP-MS) , which quantifies potentially toxic trace metals to ensure patient safety.
While CHNS analysis provides the foundational data on a compound's identity, it is only one piece of the analytical puzzle. True scientific integrity and regulatory compliance are achieved through a holistic and validated approach, integrating the empirical data from elemental analysis with the detailed structural and purity information provided by complementary techniques like NMR, Mass Spectrometry, and HPLC. This synergistic strategy ensures not only that the correct molecule has been made, but that it meets the rigorous quality and safety standards demanded in modern drug development.
References
-
CS Analytical. USP 232, USP 233 and ICHQ3D Elemental Impurities. Available from: [Link]
-
U.S. Food and Drug Administration. Elemental Impurities in Drug Products Guidance for Industry. Available from: [Link]
-
Agilent Technologies. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. 2021. Available from: [Link]
-
Pharmaceutical Technology. Elemental Impurity Analysis. 2023. Available from: [Link]
-
ResearchGate. Spectroscopic characterization and density functional studies of new thiadiazole 1,1-dioxide compounds. Available from: [Link]
-
Scientific Reports. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. 2022. Available from: [Link]
-
Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Available from: [Link]
-
International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. 2021. Available from: [Link]
-
MDPI. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. 2020. Available from: [Link]
-
RSC Publishing. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. 2022. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Synthesis and Anticancer Evaluation of 1,3,4-Thiadiazole Derivatives. 2023. Available from: [Link]
-
LinkedIn. Validation Of Analytical Methods For Pharmaceutical Analysis. 2024. Available from: [Link]
-
MDPI. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. 2020. Available from: [Link]
-
ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available from: [Link]
-
Agilent Technologies. ASTM Standards. Available from: [Link]
-
ResearchGate. Chromatogram of the specific solution C = 1 μg mL⁻¹ for both compounds. Available from: [Link]
-
ResearchGate. Development and validation of analytical method for determination of elemental impurities in micafungin for injection. 2024. Available from: [Link]
-
LinkedIn. Analytical Method Development and Validation in Pharmaceuticals. 2024. Available from: [Link]
-
Semantic Scholar. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. 2022. Available from: [Link]
-
Brieflands. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. 2024. Available from: [Link]
-
International Journal of Pharmaceutical Erudition. Validation of Analytical Methods for Pharmaceutical Analysis. 2013. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. 2020. Available from: [Link]
-
ASTM International. Subcommittee D02.03 on Elemental Analysis. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. 2024. Available from: [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. 2021. Available from: [Link]
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. csanalytical.com [csanalytical.com]
- 5. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 6. agilent.com [agilent.com]
- 7. pharmtech.com [pharmtech.com]
- 8. brieflands.com [brieflands.com]
- 9. fda.gov [fda.gov]
- 10. ijcpa.in [ijcpa.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. pharmaerudition.org [pharmaerudition.org]
Introduction: Establishing Analytical Rigor in Thiadiazole Carboxamide Research
An In-Depth Technical Guide to the Selection and Implementation of HPLC Retention Time Markers for the Analysis of Thiadiazole Carboxamides
High-Performance Liquid Chromatography (HPLC) stands as an indispensable analytical technique in the pharmaceutical sciences, providing the foundation for compound purification, quantification, and stability testing.[1][2] For emerging classes of molecules such as thiadiazole carboxamides—a group of heterocyclic compounds noted for their broad therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities—the development of robust and reliable HPLC methods is a prerequisite for advancing from discovery to clinical application.[3]
A cornerstone of a reliable HPLC method is its long-term reproducibility. However, chromatographic systems are dynamic, and factors such as column aging, minor variations in mobile phase preparation, or fluctuations in instrument temperature can lead to shifts in retention time (RT).[4] To counteract this variability and ensure consistent analytical performance, a system suitability test (SST) employing well-characterized retention time markers is essential.[5][6] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive comparison of suitable RT markers for the analysis of thiadiazole carboxamides, supported by a detailed experimental protocol and validated best practices. The objective is to equip researchers and drug development professionals with a self-validating framework to ensure the accuracy and integrity of their chromatographic data, in alignment with principles outlined by regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[7][8][9]
The Imperative of System Suitability and Retention Time Markers
Before any sample analysis, the analytical system's fitness for purpose must be verified. This is the core function of a System Suitability Test (SST).[5][7] As outlined in USP General Chapter <621> Chromatography, SSTs are an integral part of the analytical procedure, confirming that the equipment, electronics, and analytical operations constitute a system capable of producing reliable results.[7][10] Key SST parameters include:
-
Precision/Repeatability: Evaluated by making replicate injections of a standard and ensuring the relative standard deviation (%RSD) of the peak area is within an acceptable limit (typically ≤2.0%).[6][7]
-
Peak Symmetry (Tailing Factor): Measures the asymmetry of the chromatographic peak, with an ideal value of 1. A tailing factor of ≤2.0 is generally required.[7]
-
Resolution: Ensures that closely eluting compounds are adequately separated.
-
Retention Time (RT): The time it takes for an analyte to pass through the column. The stability of RT is a primary indicator of system consistency.[5][11]
Retention time markers are specific, stable compounds injected during the SST to serve as a benchmark. By monitoring their retention times, an analyst can confirm that the chromatographic system is performing as expected on the day of analysis.[11] A significant deviation from the established RT for a marker signals a potential issue with the mobile phase, column, or instrument hardware that must be rectified before proceeding with sample analysis.
Selection Criteria for Thiadiazole Carboxamide RT Markers
The selection of appropriate RT markers is not arbitrary; it requires careful consideration of their physicochemical properties and their relationship to the analytes of interest. For the thiadiazole carboxamide class, ideal markers should possess the following attributes:
-
Structural Relevance and Chromatographic Behavior: The markers should ideally contain the core 1,3,4-thiadiazole moiety to mimic the general chromatographic behavior of the target analytes. A set of markers should be chosen to bracket the typical elution window of the thiadiazole carboxamides being analyzed—an early, a mid-range, and a late eluter provide a comprehensive check of the gradient performance.
-
Chemical Stability: Markers must be chemically inert under the analytical conditions, particularly in the presence of acidic mobile phase modifiers like formic or acetic acid, which are commonly used to improve peak shape for heterocyclic compounds.[12][13][14]
-
Commercial Availability and Purity: To ensure inter-laboratory consistency and reproducibility, markers should be readily available from commercial suppliers in high, verifiable purity.
-
UV-Vis Absorbance: The compounds must have a sufficient chromophore to be easily detected by standard UV-Vis detectors at a common wavelength (e.g., 254 nm).
Comparative Analysis of Proposed Retention Time Markers
Based on the criteria above, we have selected three commercially available thiadiazole derivatives to serve as a reliable marker set for reversed-phase HPLC analysis of thiadiazole carboxamides. These compounds are simple, stable, and span a useful range of hydrophobicity.
| Compound Name | Structure (SMILES) | Molecular Weight ( g/mol ) | Predicted LogP* | Rationale for Selection & Elution Profile |
| Marker 1 | CC1=NN=C(S1)N | 115.15 | -0.15 | Early Eluter: A polar, simple thiadiazole that elutes near the solvent front. It is an excellent indicator of system dead volume and initial gradient conditions. |
| 2-Amino-5-methyl-1,3,4-thiadiazole | ||||
| Marker 2 | C1=CC=C(C=C1)C2=NN=C(S2)N | 177.22 | 1.50 | Mid-Range Eluter: The addition of a phenyl ring significantly increases hydrophobicity, providing a marker that elutes in the middle of a typical gradient. Its retention is sensitive to changes in mobile phase organic content. |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | ||||
| Marker 3 | C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3 | 252.33 | 3.85 | Late Eluter: A highly non-polar compound that challenges the upper range of the gradient. It is useful for detecting issues with late-eluting impurities and ensuring adequate column flushing. |
| 2,5-Diphenyl-1,3,4-thiadiazole |
*Predicted LogP values are estimations and serve as a relative measure of hydrophobicity.
Experimental Protocol: A Self-Validating HPLC Workflow
This section provides a detailed, step-by-step methodology for a robust reversed-phase HPLC system suitable for analyzing thiadiazole carboxamides and for implementing the proposed RT marker system.
Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A high-quality reversed-phase column, such as a C18 (USP L1), 4.6 x 150 mm, 5 µm particle size . C18 columns are versatile and provide excellent retention for a wide range of hydrophobic compounds.[1][15][16]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and Formic acid (≥98% purity).
Chromatographic Conditions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. The addition of formic acid helps to protonate residual silanols on the stationary phase and ensures that basic analytes (like the amino-thiadiazole markers) are in a consistent ionic state, leading to sharper, more symmetrical peaks.[12][17]
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 95 18.0 95 18.1 5 | 22.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Preparation of Standard Solutions
-
Individual Marker Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each RT marker (Marker 1, 2, and 3) into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Sonicate if necessary to ensure complete dissolution.
-
-
System Suitability Solution (SSS):
-
Prepare a working solution containing all three markers at a final concentration suitable for generating a strong detector response (e.g., 25 µg/mL).
-
To a 50 mL volumetric flask, add 1.25 mL of each of the three individual marker stock solutions.
-
Dilute to volume with a 50:50 mixture of Acetonitrile and Water. This solution will be used for all system suitability injections.
-
Workflow for System Suitability and Sample Analysis
The following workflow ensures that the analytical system is verified before and during sample analysis. The process is visualized in the diagram below.
Caption: HPLC analysis workflow from system preparation to validated sample analysis.
Data Interpretation and Acceptance Criteria
Upon injecting the System Suitability Solution (SSS), the resulting data must be evaluated against pre-defined acceptance criteria, which should be established during formal method validation according to ICH Q2(R1) guidelines.[8][18][19]
-
Retention Time Stability: The retention time for each of the three markers should not deviate by more than ±2% from the established reference value obtained during method validation.
-
Precision (%RSD): The relative standard deviation of the peak areas from 5 or 6 replicate injections of the SSS should be ≤ 2.0%.
-
Tailing Factor (T): The tailing factor for each marker peak should be ≤ 2.0.
If all SST criteria are met, the system is deemed suitable for its intended purpose, and sample analysis can commence. If any parameter fails, the system must be investigated and the issue resolved before proceeding.[6]
Conclusion
The implementation of a standardized set of retention time markers is not merely a suggestion but a critical component of robust HPLC method development and routine analysis, particularly in a regulated drug development environment. The proposed marker set—2-Amino-5-methyl-1,3,4-thiadiazole, 2-Amino-5-phenyl-1,3,4-thiadiazole, and 2,5-Diphenyl-1,3,4-thiadiazole—offers a chemically relevant and commercially accessible solution for researchers working with thiadiazole carboxamides. By integrating these markers into a routine System Suitability Test using the provided experimental protocol, laboratories can significantly enhance the reliability, reproducibility, and defensibility of their chromatographic data, thereby ensuring data integrity and accelerating the development of novel therapeutics.
References
- Vertex AI Search. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- ResearchGate. (2024, December 14). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC.
- ResearchGate. (n.d.). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC.
- Teledyne ISCO. (2012, November 8). RediSep C-18 reversed phase column - halogenated heterocyclic.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- ResearchGate. (2019, August 5). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities.
- Element Lab Solutions. (n.d.). Retention Shifts in HPLC.
- LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- ResearchGate. (n.d.). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis | Request PDF.
- MDPI. (2020, August 10). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin.
- C18 Column HPLC. (2025, June 24). C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis.
- US Pharmacopeia (USP). (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for.
- MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.
- PMC. (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities.
- Pittcon 2015. (2014, February 1). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits.
- GL Sciences. (2023, November 1). What are C18 HPLC columns?.
- LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from Asian Journal of Pharmaceutical Analysis.
- Imtakt USA. (2020, November 11). Novel C18 Stationary Phase Provides Exceptional Results for Metabolite Profiling.
- UKM. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
- Science.gov. (n.d.). hplc retention times: Topics by Science.gov.
- MDPI. (2024, May 24). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles.
- ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
Sources
- 1. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. youtube.com [youtube.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. lcms.cz [lcms.cz]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 14. biotage.com [biotage.com]
- 15. hplcchina.com [hplcchina.com]
- 16. glsciencesinc.com [glsciencesinc.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. database.ich.org [database.ich.org]
A Comparative Guide to Validating the Purity of Thiadiazole Research Chemicals
For researchers, scientists, and drug development professionals, the purity of a research chemical is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. In the realm of medicinal chemistry, thiadiazole scaffolds are of paramount importance, featuring in a wide array of pharmacologically active compounds.[1][2][3] Consequently, the rigorous validation of their purity is a critical, non-negotiable step in the research and development pipeline.
This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the purity of thiadiazole research chemicals. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Genesis of Impurities: A Focus on Thiadiazole Synthesis
A comprehensive purity validation strategy begins with an understanding of potential impurities. The Hurd-Mori synthesis is a widely employed method for the preparation of 1,2,3-thiadiazoles, involving the cyclization of a hydrazone derivative with thionyl chloride.[4] Similarly, 1,3,4-thiadiazoles are often synthesized from thiosemicarbazide precursors.[5][6] These synthetic pathways, while effective, can introduce a variety of process-related impurities.
Potential Sources of Impurities:
-
Unreacted Starting Materials: Residual precursors from the initial reaction stages.
-
Reaction Intermediates: Incomplete conversion can lead to the presence of intermediate species, such as hydrazones.[4]
-
Side Products: Competing reactions can generate structural isomers or other unintended molecules. For instance, the reaction of N-acylhydrazones with thionyl chloride may yield N-arylhydrazonoyl chlorides as byproducts.[4]
-
Degradation Products: The thiadiazole ring can be susceptible to degradation under certain conditions, such as exposure to strong bases.[4]
-
Residual Solvents: Solvents used during synthesis and purification can be retained in the final product.
A robust analytical approach must be capable of separating, identifying, and quantifying these diverse potential impurities.
A Comparative Analysis of Key Purity Validation Techniques
The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the thiadiazole derivative, the nature of the expected impurities, and the specific requirements of the analysis. We will now compare the performance of the most powerful and widely used methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Elemental Analysis |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information. | Combustion of the sample to determine the percentage composition of C, H, N, S, and other elements. |
| Applicability to Thiadiazoles | Broadly applicable to a wide range of thiadiazole derivatives, including non-volatile and thermally labile compounds.[7][8] | Suitable for volatile and thermally stable thiadiazoles and for the analysis of residual solvents.[3][9] | Excellent for structural elucidation, identification of impurities, and absolute purity determination (qNMR).[7] | Confirms the elemental composition of the bulk material, providing a fundamental check of purity.[10][11][12] |
| Strengths | High resolution, high sensitivity, and excellent for routine quality control and impurity profiling.[13][14] | High sensitivity and specificity for volatile impurities and provides molecular weight information for identification.[3][9] | Provides unambiguous structural information, is a primary analytical method (qNMR), and does not require reference standards for all impurities.[7] | Provides fundamental confirmation of the molecular formula and is highly accurate for major elements.[10][11] |
| Limitations | Requires a chromophore for UV detection; co-elution of impurities can occur. | Limited to volatile and thermally stable compounds; derivatization may be required.[8] | Lower sensitivity compared to chromatographic methods; may not detect trace impurities.[7] | Does not provide information on the nature of impurities, only the bulk elemental composition; requires high sample purity for accurate results.[12] |
| Typical LOD/LOQ | 0.01 - 0.1 µg/mL | pg to low ng range | ~0.1% (for impurity detection) | Not applicable (measures bulk composition) |
| Purity Accuracy | Typically ±0.1-2% (relative purity) | Typically ±1-5% (relative purity) | ±0.1-1% (absolute purity via qNMR) | ±0.4% (for each element)[10][11] |
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any purity assessment lies in the rigor of the experimental protocol. The following sections provide detailed, step-by-step methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the workhorse for purity determination in most research and industrial settings. A well-developed HPLC method should be able to separate the main compound from all potential process-related and degradation impurities.
A. Instrumentation and Materials:
-
HPLC System: A standard system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[4]
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically employed. The use of a buffer (e.g., phosphate or acetate) can improve peak shape.
-
Sample Diluent: A mixture of the mobile phase components is ideal.
B. Detailed Protocol for a Gradient HPLC Method:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile). Filter and degas both solutions.
-
Sample Preparation: Accurately weigh and dissolve the thiadiazole sample in the sample diluent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the thiadiazole derivative)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity using the formula: % Purity = (Area of the main peak / Total area of all peaks) x 100
C. Method Validation Parameters: A robust HPLC method must be validated according to ICH guidelines to ensure it is fit for purpose.[15][16][17] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies where the drug substance is exposed to acid, base, oxidation, heat, and light to generate potential degradation products.[18]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can also be used for quantitative purity determination (qNMR).
A. Instrumentation and Materials:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Deuterated Solvents: CDCl₃ or DMSO-d₆ are commonly used for thiadiazoles.
-
Internal Standard (for qNMR): A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
B. Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
For qualitative analysis, dissolve 5-10 mg of the thiadiazole sample in approximately 0.7 mL of a suitable deuterated solvent.
-
For quantitative analysis (qNMR), accurately weigh the thiadiazole sample and the internal standard into a vial and dissolve in a precise volume of deuterated solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for accurate integration in qNMR.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For qNMR, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
-
2D NMR (for structural elucidation of impurities):
-
If unknown impurities are detected, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity and identify the impurity structures.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
For purity assessment, compare the integrals of the analyte signals to those of known impurities or an internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the method of choice for the analysis of volatile and semi-volatile impurities, such as residual solvents.
A. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Column: A low- to mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is generally suitable.
-
Carrier Gas: Helium or hydrogen.
B. General Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve the thiadiazole sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas Flow: 1 mL/min (constant flow)
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Source Temperature: 230 °C
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to a library of known compounds (e.g., NIST library) or to reference standards.
Elemental Analysis for Fundamental Purity Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, offering a fundamental check on the empirical formula of the synthesized compound.
A. Instrumentation:
-
CHN/S Elemental Analyzer
B. Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 1-3 mg) of the dried and homogenized thiadiazole sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of each element. The experimental values should be within ±0.4% of the theoretical values for the proposed molecular formula to confirm a high level of purity.[10][11]
Visualizing the Purity Validation Workflow
A systematic approach is crucial for the comprehensive validation of a research chemical's purity. The following workflow diagram illustrates the logical progression from initial synthesis to final purity certification.
Caption: A comprehensive workflow for validating the purity of thiadiazole research chemicals.
Conclusion: An Orthogonal Approach to Trustworthiness
No single analytical technique can provide a complete picture of a compound's purity. A self-validating and trustworthy purity assessment relies on an orthogonal approach, where multiple, independent methods are employed. For thiadiazole research chemicals, a combination of high-resolution HPLC for impurity profiling, qNMR for absolute purity determination and structural confirmation, GC-MS for volatile impurities, and elemental analysis for fundamental compositional verification provides the highest level of confidence. By understanding the potential for impurity formation and applying these rigorous analytical strategies, researchers can ensure the integrity of their starting materials and, consequently, the validity of their scientific discoveries.
References
- BenchChem. (2025). Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chloro-5-nitrobenzaldehyde. BenchChem.
- SciSpace. (n.d.).
- Deshpande, et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU, 14(4).
- An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
- An International Study Evalu
- PerkinElmer. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
- ResearchGate. (n.d.).
- Shabir, G. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ioniz
- Elemental analysis: an important purity control but prone to manipul
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
- Agilent. (n.d.).
- Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. (2021). TÜBİTAK Academic Journals.
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. (2025).
- Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples.
- Elemental analysis: an important purity control but prone to manipulations. (2022).
- EdrawMax. (2022).
- HPLC METHOD DEVELOPMENT AND VALID
- Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Deriv
- Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Deriv
- Flow chart for the purity analysis of lead by conventional and electro gravimetric method. (n.d.).
- ConceptDraw. (n.d.). How to Draw a Chemical Process Flow Diagram.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PMC.
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies.
- Synthesis, Characterization, and Dyeing Performance of Thiadiazole Deriv
- Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM-LC MS/MS, NMR and FTIR technique. (2025).
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.
- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characteriz
- Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids. (2025). PMC.
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. (2022). Chemical Methodologies.
- Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
- Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin. (2017). Der Pharma Chemica.
- Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM. (2013). SciSpace.
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. connectjournals.com [connectjournals.com]
- 6. chemmethod.com [chemmethod.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How to Draw a Chemical Process Flow Diagram | How to Draw a Process Flow Diagram in ConceptDraw PRO | Chemical and Process Engineering | Chemical Industries Flow Chart [conceptdraw.com]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 18. thieme-connect.com [thieme-connect.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
